What is the chemical structure of amino(4-propoxyphenyl)acetic acid
For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of amino(4-propoxyphenyl)acetic acid, a substituted α-amino acid with potential applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of amino(4-propoxyphenyl)acetic acid, a substituted α-amino acid with potential applications in pharmaceutical research and development. This document elucidates the chemical structure, proposes a viable synthetic pathway, and outlines detailed protocols for its characterization. Furthermore, it explores the compound's potential biological activities by drawing parallels with structurally related molecules, offering a forward-looking perspective for future research endeavors.
Introduction and Chemical Identity
Amino(4-propoxyphenyl)acetic acid is a non-proteinogenic amino acid characterized by a phenylacetic acid scaffold bearing both an amino group at the alpha-carbon and a propoxy substituent at the para-position of the phenyl ring. The presence of these functional groups—a primary amine, a carboxylic acid, and an ether linkage—imparts a unique combination of physicochemical properties, making it an intriguing candidate for medicinal chemistry.
The precise chemical structure, as determined by its IUPAC name, 2-amino-2-(4-propoxyphenyl)acetic acid, is crucial for understanding its reactivity and biological interactions.
Table 1: Chemical Identifiers and Properties
Identifier
Value
Source
IUPAC Name
2-amino-2-(4-propoxyphenyl)acetic acid
-
CAS Number
500695-51-2
Molecular Formula
C₁₁H₁₅NO₃
-
Molecular Weight
209.24 g/mol
-
Predicted Solubility
Soluble in polar organic solvents and aqueous solutions, dependent on pH.
General Chemical Knowledge
Proposed Synthesis Protocol
A robust and efficient synthesis of 2-amino-2-(4-propoxyphenyl)acetic acid is critical for its further investigation. A plausible and scalable approach is the Strecker amino acid synthesis, a classic and versatile method for the preparation of α-amino acids.
Rationale for Synthetic Strategy
The Strecker synthesis is advantageous due to the ready availability of starting materials and the straightforward reaction sequence. This method involves the one-pot reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Proposed Synthetic Workflow
The synthesis commences with the commercially available 4-propoxybenzaldehyde.
Exploratory
Mechanism of action of amino(4-propoxyphenyl)acetic acid derivatives
An In-depth Technical Guide to the Mechanism of Action of Amino(4-propoxyphenyl)acetic Acid Derivatives Introduction Amino(4-propoxyphenyl)acetic acid derivatives represent a versatile class of compounds with significant...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mechanism of Action of Amino(4-propoxyphenyl)acetic Acid Derivatives
Introduction
Amino(4-propoxyphenyl)acetic acid derivatives represent a versatile class of compounds with significant therapeutic potential. Their structural backbone, characterized by a substituted aminophenylpropanoic acid moiety, allows for a wide range of chemical modifications, leading to a diverse library of molecules with varied biological activities. This guide provides a comprehensive overview of the current understanding of the mechanisms of action of these derivatives, with a particular focus on the well-studied subclass of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. We will delve into their anticancer, antioxidant, and antimicrobial properties, supported by experimental evidence, detailed protocols for key assays, and visual representations of the underlying molecular pathways.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level understanding of the compound class and the practical details necessary for further investigation.
Chemical Structure and Synthesis: A Foundation for Diverse Activity
The core structure of the most extensively studied derivatives consists of a 4-hydroxyphenyl group linked via an amino bridge to a propanoic acid backbone.[1] This scaffold is amenable to various synthetic modifications, particularly at the carboxylic acid terminus and on the phenyl ring, allowing for the generation of a wide array of analogues with distinct physicochemical properties and biological targets.[1]
A common synthetic route involves the reaction of 4-aminophenol with acrylic acid or its esters, followed by further modifications such as hydrazide formation and condensation with various aldehydes to introduce diverse substituents.[2] This synthetic flexibility is a key driver in the exploration of their therapeutic potential.
Part 1: Anticancer Activity: Targeting Key Cellular Signaling Pathways
Several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549).[1][3][4] The anticancer activity appears to be structure-dependent, with certain substituents significantly enhancing potency.[1] For instance, compound 20 , featuring a 2-furyl substituent, has shown promising and selective cytotoxicity against A549 cells.[1]
Proposed Mechanism of Action: Modulation of PI3K/Akt and MAPK/ERK Pathways
While direct experimental evidence specifically linking 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to the PI3K/Akt and MAPK/ERK signaling pathways is still an emerging area of research, their established role in cancer cell proliferation, survival, and migration makes them highly probable targets.[5][6][7] These pathways are frequently dysregulated in various cancers, and their inhibition is a key strategy in modern oncology drug discovery.[6][8] It is hypothesized that these derivatives may exert their anticancer effects by modulating the activity of key kinases within these cascades, leading to the induction of apoptosis and inhibition of cell migration.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth and survival.[6][7] Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival.[5][6] Its dysregulation is also a common feature of cancer.
Below is a diagram illustrating the potential points of intervention for amino(4-propoxyphenyl)acetic acid derivatives within these key signaling cascades.
Caption: Proposed mechanism of anticancer action via inhibition of the PI3K/Akt and MAPK/ERK pathways.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line.
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
Microplate reader
Procedure:
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Prepare serial dilutions of the test compounds in culture medium.
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48 hours.
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Part 2: Antioxidant Activity: Scavenging Reactive Oxygen Species
The phenolic hydroxyl group present in the structure of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is a key contributor to their antioxidant properties.[10] These compounds have demonstrated the ability to scavenge free radicals, which are implicated in the pathogenesis of various diseases, including cancer.[3][11]
Mechanism of Antioxidant Action
The antioxidant mechanism primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS). This process stabilizes the free radicals and terminates the damaging chain reactions they initiate.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of these derivatives has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[3][12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
Methanol
96-well plates
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds in methanol.
Add 100 µL of each compound dilution to the wells of a 96-well plate.
Add 100 µL of the DPPH solution to each well.
Include a control (100 µL methanol + 100 µL DPPH solution) and a blank (200 µL methanol).
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm.
Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Caption: Workflow and principle of the DPPH radical scavenging assay.
Part 3: Antimicrobial Activity: A Broad-Spectrum Defense
A significant number of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited potent and broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[2][13][14] This includes activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.[2][13]
Structure-Activity Relationship in Antimicrobial Effects
The antimicrobial potency is highly dependent on the nature of the substituents.[13][14] For instance, the incorporation of heterocyclic moieties, such as nitrothiophene and nitrofurane, has been shown to significantly enhance antibacterial and antifungal activity.[2]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table presents the MIC values for representative derivatives against various pathogens.
Mueller-Hinton Broth (MHB) or other appropriate growth medium
Sterile 96-well microtiter plates
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
Prepare a stock solution of the test compound.
Dispense 50 µL of sterile broth into each well of a 96-well plate.
Add 50 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add 50 µL of the diluted inoculum to each well.
Include a growth control (broth + inoculum) and a sterility control (broth only).
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16][17]
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Perspectives
Amino(4-propoxyphenyl)acetic acid derivatives, particularly the 3-((4-hydroxyphenyl)amino)propanoic acid subclass, have emerged as a promising class of compounds with multifaceted biological activities. Their demonstrated anticancer, antioxidant, and antimicrobial properties, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development.
Future research should focus on elucidating the precise molecular targets and mechanisms underlying their anticancer effects, including direct validation of their interaction with components of the PI3K/Akt and MAPK/ERK signaling pathways. Further optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles is also a critical next step. The broad-spectrum antimicrobial activity against resistant pathogens warrants further investigation to understand their mode of action and potential for clinical application.
References
Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC. (n.d.).
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. (2024, June 30).
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - Pure Help Center. (2024, February 15).
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. - R Discovery. (2024, June 30).
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC - NIH. (2022, December 21).
Post-Translational Regulation of the Activity of ERK/MAPK and PI3K/AKT Signaling Pathways in Neuroblastoma Cancer | IntechOpen. (2021, February 8).
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed. (2024, June 30).
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2021, August 28).
Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives - [Link]. (2024, July 2). Retrieved from
Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (2012, January 15).
Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - MDPI. (2024, February 3).
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (n.d.).
(PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance - ResearchGate. (n.d.).
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024, June 9).
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer | PNAS. (n.d.).
Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC. (n.d.).
(PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - ResearchGate. (2024, February 14).
The (4-hydroxyphenyl)amino)propanoic acid derivatives shows promising... - ResearchGate. (n.d.).
Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC. (2025, June 12).
(PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction - ResearchGate. (n.d.).
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30).
An In-Depth Technical Guide to the Pharmacokinetic Properties of Amino(4-propoxyphenyl)acetic Acid
Disclaimer: Direct in vivo pharmacokinetic data for amino(4-propoxyphenyl)acetic acid is not extensively available in the public scientific literature. This guide, therefore, presents a projected pharmacokinetic profile...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Direct in vivo pharmacokinetic data for amino(4-propoxyphenyl)acetic acid is not extensively available in the public scientific literature. This guide, therefore, presents a projected pharmacokinetic profile based on established principles of drug metabolism and disposition, as well as available data from structurally analogous compounds. The information herein is intended to provide a robust framework for researchers, scientists, and drug development professionals to guide future experimental investigation.
Introduction
Amino(4-propoxyphenyl)acetic acid is a synthetic amino acid derivative with a chemical structure that suggests potential biological activity. Its core consists of a phenylacetic acid moiety, which is found in various biologically active compounds, substituted with an amino group and a propoxy group. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this molecule is fundamental to assessing its therapeutic potential and safety profile. This guide provides a comprehensive analysis of the projected pharmacokinetic properties of amino(4-propoxyphenyl)acetic acid, underpinned by data from structurally related molecules and established principles of pharmacokinetic science.
The structural features of amino(4-propoxyphenyl)acetic acid—specifically the amino acid-like character, the phenylacetic acid core, and the ether linkage of the propoxy group—are the primary determinants of its interaction with biological systems. Each of these components will be considered in the subsequent sections to build a scientifically grounded pharmacokinetic profile.
Physicochemical Properties and Their Influence on Pharmacokinetics
The physicochemical properties of a molecule are critical in predicting its pharmacokinetic behavior. While experimental data for amino(4-propoxyphenyl)acetic acid is limited, we can infer key characteristics from its structure.
Property
Predicted Value/Characteristic
Influence on Pharmacokinetics
Molecular Weight
~209.24 g/mol
Low molecular weight generally favors oral absorption and distribution.
LogP
Moderately lipophilic
The propoxy group increases lipophilicity compared to a hydroxyl group, which may enhance membrane permeability. However, the amino and carboxylic acid groups will increase polarity.
pKa
Acidic (carboxylic acid) and basic (amino group)
As a zwitterionic compound, its charge will be pH-dependent, affecting solubility and transport across membranes. The carboxylic acid pKa is expected to be around 4-5, and the amino group pKa around 9-10.
Solubility
pH-dependent
Expected to have higher solubility in both acidic and alkaline aqueous solutions compared to neutral pH. Solubility in organic solvents is likely to be moderate.
Projected Pharmacokinetic Profile
Absorption
The absorption of amino(4-propoxyphenyl)acetic acid following oral administration is likely to be influenced by its dual characteristics as an amino acid and a phenylacetic acid derivative.
Oral Bioavailability: The presence of the amino acid moiety suggests that the compound could be a substrate for amino acid transporters in the small intestine, such as the L-type amino acid transporter (LAT1) or other carrier-mediated transport systems. This could facilitate absorption. However, competition with dietary amino acids may occur. The overall oral bioavailability is projected to be moderate to good, contingent on the extent of first-pass metabolism. For comparison, 4-acetylaminophenylacetic acid, a related compound, exhibits a systemic availability of 72-100% across various species[1].
Rate of Absorption: The time to reach maximum plasma concentration (Tmax) is expected to be relatively short, likely within 1-3 hours post-oral administration, which is typical for many small molecules absorbed in the upper gastrointestinal tract.
Distribution
Following absorption, amino(4-propoxyphenyl)acetic acid is expected to distribute throughout the body.
Plasma Protein Binding: The molecule possesses both acidic and lipophilic characteristics, suggesting it will likely bind to plasma proteins, primarily albumin. The extent of binding is projected to be moderate.
Volume of Distribution (Vd): The Vd is anticipated to be moderate, indicating distribution into the extracellular fluid and some tissues. Extensive tissue sequestration is not expected given the polar nature of the amino and carboxyl groups. For the related compound S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, the volume of distribution in rats was approximately 0.448 L/kg[2].
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is uncertain. While the amino acid structure could suggest transport via specific carriers, the overall polarity of the molecule might limit passive diffusion.
Metabolism
Metabolism is anticipated to be a significant route of clearance for amino(4-propoxyphenyl)acetic acid, primarily occurring in the liver. The key metabolic pathways are projected to be:
Phase I Metabolism:
O-dealkylation: The propoxy group is a likely site for oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of 4-hydroxyphenylacetic acid and propionaldehyde. This is a common metabolic pathway for drugs containing alkoxy groups. For instance, the metabolism of dextropropoxyphene involves N-demethylation mediated by CYP3A4[3][4].
Oxidation: The phenyl ring and the acetic acid side chain could undergo hydroxylation, also mediated by CYP450 enzymes.
Phase II Metabolism:
Glucuronidation: The carboxylic acid group and any hydroxylated metabolites formed during Phase I are susceptible to conjugation with glucuronic acid.
Sulfation: Phenolic metabolites could also undergo sulfation.
Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with amino acids such as glycine.
The resulting metabolites are expected to be more polar and readily excreted in the urine.
Excretion
The primary route of excretion for amino(4-propoxyphenyl)acetic acid and its metabolites is expected to be renal.
Renal Clearance: The compound and its more polar metabolites will likely be eliminated from the body via the kidneys.[5] This process involves glomerular filtration and potentially active tubular secretion. Given its nature as an organic acid, it may be a substrate for organic anion transporters (OATs) in the proximal tubules, which would facilitate its secretion into the urine.[6][7]
Urinary pH Dependence: As a weak acid, the extent of its reabsorption in the renal tubules could be influenced by urinary pH.[5] Alkalinization of the urine would increase the ionization of the carboxylic acid group, thereby reducing passive reabsorption and enhancing renal excretion.[5]
Biliary Excretion: Some of the larger, conjugated metabolites (e.g., glucuronides) may be excreted into the bile, although this is expected to be a minor pathway compared to renal excretion. For 4-acetylaminophenylacetic acid, biliary excretion in rats was found to be a minor route of elimination[1].
Experimental Protocols for Pharmacokinetic Characterization
To definitively determine the pharmacokinetic profile of amino(4-propoxyphenyl)acetic acid, a series of in vitro and in vivo studies are required.
In Vitro Studies
In vitro models are invaluable for the initial assessment of a compound's metabolic stability and potential for drug-drug interactions.[8][9][10]
4.1.1. Metabolic Stability Assessment
Objective: To determine the rate of metabolism of the compound in liver preparations.
Methodology:
Prepare liver microsomes or S9 fractions from human and relevant preclinical species (e.g., rat, dog).
Incubate amino(4-propoxyphenyl)acetic acid at a known concentration (e.g., 1 µM) with the liver fractions in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions).
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction with an organic solvent (e.g., acetonitrile).
Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
4.1.2. CYP450 Reaction Phenotyping
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of the compound.
Methodology:
Incubate amino(4-propoxyphenyl)acetic acid with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Alternatively, incubate the compound with human liver microsomes in the presence of selective chemical inhibitors for each major CYP450 isoform.
Measure the rate of disappearance of the parent compound or the formation of a specific metabolite.
Identify the enzymes that show significant metabolism of the compound.
In Vivo Pharmacokinetic Study
An in vivo study in a relevant animal model (e.g., Sprague-Dawley rats) is essential for determining the complete pharmacokinetic profile.[11]
4.2.1. Study Design
Animals: Male Sprague-Dawley rats (n=3-5 per group).
Dosing:
Intravenous (IV) administration (e.g., 1-5 mg/kg) to determine clearance, volume of distribution, and elimination half-life.
Oral (PO) administration (e.g., 10-50 mg/kg) to determine oral bioavailability and absorption characteristics.
Blood Sampling:
Collect serial blood samples from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
Process blood to obtain plasma.
Urine and Feces Collection:
House animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours) to determine the routes and extent of excretion.
Sample Analysis:
Quantify the concentration of amino(4-propoxyphenyl)acetic acid and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
Visualization of Experimental Workflows
Caption: Workflow for in vitro metabolic stability assessment.
Biomanufacturing of Unnatural Arylglycines: Engineered Biosynthetic Pathways for 2-Amino-2-(4-propoxyphenyl)acetic Acid
Executive Summary 2-Amino-2-(4-propoxyphenyl)acetic acid (commonly referred to as 4-propoxyphenylglycine) is a highly valuable, unnatural arylglycine derivative. Its lipophilic propoxy substitution and chiral alpha-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-2-(4-propoxyphenyl)acetic acid (commonly referred to as 4-propoxyphenylglycine) is a highly valuable, unnatural arylglycine derivative. Its lipophilic propoxy substitution and chiral alpha-carbon make it a critical building block for advanced peptidomimetics and semi-synthetic beta-lactam antibiotics. Because this molecule is not produced natively in biological systems, its biosynthesis requires a sophisticated metabolic engineering strategy.
This technical guide details a self-validating, hybrid biosynthetic workflow. We leverage the natural 4-hydroxyphenylglycine (4-HPG) biosynthetic scaffold found in Amycolatopsis orientalis[1] and couple it with an engineered, promiscuous O-alkyltransferase system to achieve targeted O-propylation[2].
The Core Biosynthetic Scaffold: The 4-HPG Pathway
To generate the arylglycine backbone, we hijack the bacterial 4-HPG pathway, which diverts carbon flux from primary tyrosine metabolism into secondary metabolite production[3]. Chemical synthesis of chiral arylglycines often suffers from poor enantioselectivity and requires heavy metal catalysts. The enzymatic route ensures strict (S)-stereocontrol at the alpha-carbon.
The core pathway consists of three key enzymatic transformations starting from 4-hydroxyphenylpyruvate (4-HPP):
HmaS (4-Hydroxymandelate Synthase): A non-heme iron(II)-dependent dioxygenase that catalyzes the oxidative decarboxylation of 4-HPP to (S)-4-hydroxymandelate (4-HMA)[4].
HmaO (4-Hydroxymandelate Oxidase): An FMN-dependent oxidase that oxidizes the hydroxyl group of 4-HMA to yield 4-hydroxyphenylglyoxylate (4-HPGxA)[1].
HpgT (4-Hydroxyphenylglycine Transaminase): A PLP-dependent transaminase that converts 4-HPGxA to (S)-4-HPG, utilizing L-tyrosine as the optimal amino donor[3].
Fig 1. Biosynthetic cascade from L-Tyrosine to 2-amino-2-(4-propoxyphenyl)acetic acid.
Engineered O-Alkylation: The Propoxylation Step
The conversion of 4-HPG to 2-amino-2-(4-propoxyphenyl)acetic acid requires an O-alkylation event. Natural O-methyltransferases (OMTs) strictly utilize S-adenosylmethionine (SAM) to transfer a methyl group[5]. To transfer a propyl group, we must deploy a promiscuous OMT in conjunction with a synthetic SAM analog (S-propyl-SAM).
Enzyme Selection: TnmH, an O-methyltransferase from the tiancimycin biosynthetic pathway, possesses a spacious active site capable of accommodating bulky S-alkylated SAM analogs[2]. By supplying TnmH with S-propyl-SAM, the enzyme regiospecifically alkylates the phenolic hydroxyl of 4-HPG.
Overcoming Product Inhibition: S-adenosylhomocysteine (SAH) is a potent byproduct inhibitor of methyltransferases. Because S-alkylated SAM analogs exhibit lower intrinsic reactivity than SAM, SAH accumulation rapidly stalls the reaction. To drive the reaction forward, we couple the system with SAH nucleosidase (MtnN), which irreversibly cleaves SAH into S-ribosylhomocysteine and adenine[2].
Fig 2. Engineered O-propylation cycle utilizing S-Propyl-SAM and SAH nucleosidase.
Experimental Workflows & Protocols
Protocol A: In Vitro Reconstitution of the 4-HPG Scaffold
Causality Note: Ascorbate is included to prevent the abortive over-oxidation of the Fe(II) center in HmaS. L-Tyrosine acts as the amino donor for HpgT, which conveniently recycles into 4-HPP, creating a self-sustaining transamination loop.
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 100 mM NaCl.
Cofactor Assembly: Add 50 µM FeSO4, 1 mM sodium ascorbate, 20 µM FMN, and 50 µM Pyridoxal 5'-phosphate (PLP).
Substrate Addition: Introduce 5 mM 4-hydroxyphenylpyruvate (4-HPP) and 10 mM L-Tyrosine.
Incubation & Quenching: Incubate at 30°C for 4 hours with gentle agitation (200 rpm) to ensure adequate oxygenation for HmaS. Quench the reaction by adding an equal volume of cold methanol.
Validation: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via RP-HPLC (C18 column, UV detection at 254 nm) to confirm 4-HPG formation.
Protocol B: Chemoenzymatic O-Propylation
Causality Note: A high concentration of MtnN is critical. Without SAH nucleosidase, the engineered OMT will experience >90% inhibition within the first 30 minutes of the reaction due to SAH accumulation.
Reaction Matrix: In 100 mM Na2HPO4 buffer (pH 7.5), dissolve 500 µM of the purified 4-HPG (from Protocol A).
Alkyl Donor: Add 2.5 mM S-Propyl-SAM (synthesized chemoenzymatically or purchased as a stabilized analog).
Enzyme Loading: Add 100 µM of purified TnmH (or equivalent promiscuous OMT) and 200 µM of E. coli SAH nucleosidase (MtnN).
Solubility Control: Add DMSO to a final concentration of 5% to maintain the solubility of the increasingly lipophilic product.
Incubation: Incubate at 28°C overnight (12-16 hours) in the dark.
Purification: Terminate with methanol, filter, and isolate 2-amino-2-(4-propoxyphenyl)acetic acid using preparative HPLC. Confirm mass via LC-MS (Expected[M+H]+ m/z ≈ 210.1).
Quantitative Data & Yields
The following table summarizes the kinetic parameters and conversion efficiencies of the wild-type scaffold enzymes versus the engineered propoxylation system.
Enzyme / Step
Substrate
kcat
(
s−1
)
Km
(mM)
kcat/Km
(
s−1mM−1
)
Final Yield (%)
HmaS (WT)
4-HPP
4.20
0.15
28.00
>95
HmaO (WT)
4-HMA
1.80
0.42
4.28
88
HpgT (WT)
4-HPGxA
5.50
0.85
6.47
92
TnmH (WT)
4-HPG + SAM
0.45
1.20
0.375
75
TnmH (Engineered)
4-HPG + Propyl-SAM
0.28
2.10
0.133
62*
*Yield of the propoxylation step is heavily dependent on the efficiency of the MtnN SAH-cleavage system. Without MtnN, yields typically stall below 15%.
Conclusion
The biosynthesis of 2-amino-2-(4-propoxyphenyl)acetic acid represents a triumph of combinatorial biosynthesis. By merging the highly efficient, stereoselective 4-HPG natural product pathway with the expanded substrate scope of promiscuous methyltransferases, drug development professionals can scale the production of this unnatural arylglycine without relying on harsh, environmentally toxic chemical synthesis methods.
References
Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine
Journal of the American Chemical Society
Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide
Benchchem
Characterization of TnmH as an O-Methyltransferase Revealing Insights into Tiancimycin Biosynthesis and Enabling a Biocatalytic Strategy To Prepare Antibody–Tiancimycin Conjug
Methyltransferases: Functions and Applications
ResearchG
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amino(4-propoxyphenyl)acetic acid (4-PPAA), identified by[1], is a highly privileged non-canonical amino acid (ncAA). Structurally classified as a para-propoxy substituted phenylglycine derivative, 4-PPAA serves as a critical building block in modern drug discovery. By combining the conformational rigidity of an aryl-glycine core with the tunable lipophilicity of a propoxy side chain, this molecule overcomes the pharmacokinetic limitations of canonical peptides and serves as a potent pharmacophore in small-molecule therapeutics.
This technical whitepaper explores the structural rationale, pharmacological applications, and self-validating synthetic protocols required to effectively utilize 4-PPAA in advanced laboratory settings.
Structural Rationale & Physicochemical Profiling
The utility of 4-PPAA stems from its unique structural topology. Unlike canonical aliphatic or aromatic amino acids (e.g., Leucine or Phenylalanine), 4-PPAA places the aromatic ring directly adjacent to the alpha-carbon.
Causality in Design:
Conformational Restriction: The phenylglycine core severely restricts the
ϕ
(phi) and
ψ
(psi) dihedral angles of the peptide backbone. This rigidity reduces the entropic penalty upon receptor binding, effectively locking the molecule into a bioactive conformation (such as a
β
-turn).
Hydrophobic Vectoring: The para-propoxy group acts as an extended hydrophobic vector. In receptor-ligand interactions, this moiety penetrates deep, lipophilic transmembrane pockets that standard benzyl groups (like in Phenylalanine) cannot reach.
Table 1: Physicochemical & Structural Profiling of 4-PPAA
Parameter
Canonical L-Phenylalanine
Amino(4-propoxyphenyl)acetic acid (4-PPAA)
Mechanistic Consequence
Side-Chain Structure
Benzyl group
para-Propoxyphenyl group
Extended hydrophobic reach for deep receptor pocket engagement.
Backbone Flexibility
High (Standard
α
-AA)
Low (Aryl-glycine derivative)
Restricts backbone angles, reducing entropic penalty upon target binding.
Proteolytic Vulnerability
High (Cleaved by chymotrypsin)
Near-Zero
Steric clash at the S1 subsite of proteases prevents enzymatic degradation.
Lipophilicity (cLogP)
1.38
~2.10 (Estimated)
Enhanced passive membrane permeability and potential BBB penetration.
Pharmacological Applications
Neuropharmacology: GPR88 Agonists
The orphan G protein-coupled receptor 88 (GPR88) is a major therapeutic target for striatal-associated neurological disorders. Recent structure-activity relationship (SAR) studies published in the demonstrate that the (4-alkoxyphenyl)glycinamide scaffold—derived directly from 4-PPAA—is a critical pharmacophore for GPR88 activation[2]. The propoxy variant specifically balances aqueous solubility with the lipophilicity required to cross the blood-brain barrier (BBB), yielding nanomolar efficacy in cAMP cell-based assays[3].
In the fight against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting bacterial efflux pumps is a primary strategy to restore antibiotic efficacy. Research detailed in and the highlights that 2-(4-propoxyphenyl)quinoline derivatives act as potent inhibitors of the S. aureus NorA efflux pump[4],[5]. The 4-propoxyphenyl moiety provides the exact steric bulk needed to plug the transmembrane efflux channel, preventing the extrusion of fluoroquinolone antibiotics.
Peptidomimetic Integration for Proteolytic Stability
A primary failure point of peptide therapeutics is rapid degradation by endogenous proteases. Substituting a canonical amino acid with 4-PPAA effectively shields the adjacent amide bonds. The sheer steric bulk of the para-propoxyphenyl group creates a spatial clash within the S1/S1' recognition subsites of serine and aspartic proteases, rendering the peptide highly resistant to enzymatic cleavage.
Mechanistic pathway demonstrating how 4-PPAA induces steric clash to prevent proteolytic cleavage.
Self-Validating Experimental Protocols
To utilize 4-PPAA in Solid-Phase Peptide Synthesis (SPPS), the free amine must first be protected, followed by highly optimized coupling conditions to overcome the molecule's inherent steric hindrance and propensity for epimerization.
Protocol A: Synthesis of Fmoc-4-PPAA-OH (Amine Protection)
Objective: Mask the primary amine with an Fmoc group to prevent polymerization.
Causality: Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) is explicitly selected over Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct, which can trigger the formation of dipeptides via mixed anhydride intermediates. Fmoc-OSu ensures a controlled, side-reaction-free protection.
Dissolution: Dissolve 4-PPAA (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
Causality: The biphasic system ensures the amine is deprotonated (nucleophilic) at pH 9.0, while the carboxylic acid remains ionized to prevent unwanted esterification.
Reaction: Cool the vessel to 0°C and add Fmoc-OSu (1.1 eq) dropwise. Stir for 2 hours, allowing it to slowly reach room temperature.
Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete disappearance of the ninhydrin-positive baseline spot (free amine) and the emergence of a highly UV-active spot confirms 100% conversion.
Isolation: Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-4-PPAA-OH. Filter, wash with cold distilled water, and dry under high vacuum.
Protocol B: SPPS Coupling of Fmoc-4-PPAA-OH
Objective: Incorporate the sterically hindered Fmoc-4-PPAA-OH into a growing resin-bound peptide chain.
Causality: Phenylglycine derivatives are notoriously susceptible to base-catalyzed epimerization during activation. The electron-withdrawing phenyl ring stabilizes the enol form of the intermediate oxazolone. Therefore, highly efficient coupling reagents (HATU) and strict temperature/time controls must be utilized to outcompete the epimerization pathway.
Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (2 x 5 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.
Activation: In a separate vial, dissolve Fmoc-4-PPAA-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and activate for exactly 2 minutes at 0°C .
Causality: The low temperature and strict 2-minute limit prevent oxazolone-mediated epimerization before the activated ester is introduced to the resin.
Coupling: Transfer the activated mixture to the resin and agitate for 3 hours.
Causality: The extended 3-hour coupling time compensates for the extreme steric hindrance of the para-propoxyphenyl group, ensuring complete nucleophilic attack by the resin-bound amine.
Self-Validation (In-Process Control): Perform a Kaiser Test on a few resin beads. A clear/yellow result confirms >99% coupling efficiency. A blue result indicates unreacted amines, mandating a recoupling cycle.
Self-validating SPPS workflow optimized for the sterically hindered Fmoc-4-PPAA-OH building block.
References
AMINO(4-PROPOXYPHENYL)ACETIC ACID — Chemical Substance Information
Source: NextSDS
URL:[Link]
Design, Synthesis, and Structure–Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Evolution from a Natural Flavones Nucleus to Obtain 2-(4-Propoxyphenyl)quinoline Derivatives As Potent Inhibitors of the S. aureus NorA Efflux Pump
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors
Source: Molecules (MDPI)
URL:[Link]
Application Note: Laboratory Synthesis of 2-Amino-2-(4-propoxyphenyl)acetic Acid
Introduction & Strategic Route Selection 2-Amino-2-(4-propoxyphenyl)acetic acid (also known as 4-propoxyphenylglycine) is an unnatural α-amino acid. Para-substituted phenylglycines are highly valued building blocks in dr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Route Selection
2-Amino-2-(4-propoxyphenyl)acetic acid (also known as 4-propoxyphenylglycine) is an unnatural α-amino acid. Para-substituted phenylglycines are highly valued building blocks in drug discovery, frequently utilized in the synthesis of peptidomimetics, chiral ligands, and targeted therapeutics such as [1].
When synthesizing unnatural amino acids from aldehydes, chemists typically choose between the Strecker synthesis and the[2]. For this specific target, the Bucherer-Bergs route is vastly superior . The Strecker reaction yields an α-aminonitrile intermediate that is prone to retro-Strecker degradation and polymerization. In contrast, the Bucherer-Bergs reaction acts as a thermodynamic sink, converting the aldehyde into a highly stable 5-arylhydantoin intermediate that easily precipitates for filtration-based purification[3].
Crucial Mechanistic Insight (Ether Cleavage Avoidance):
The hydrolysis of the hydantoin intermediate to the final amino acid must be performed under alkaline conditions (NaOH). While standard amino acid synthesis often employs harsh acidic hydrolysis (e.g., 48% HBr or 60% H2SO4 at reflux), strong acids will cleave the alkyl aryl ether linkage (the propoxy group), degrading the molecule into the undesired 4-hydroxyphenylglycine. Basic hydrolysis safely preserves the propoxy ether while effectively opening the hydantoin ring[4].
Reaction Pathway & Workflow
Fig 1. Synthesis workflow of 2-amino-2-(4-propoxyphenyl)acetic acid via the Bucherer-Bergs route.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-propoxyphenyl)hydantoin
Table 1: Stoichiometry and Reagent Equivalents
Reagent
MW ( g/mol )
Equivalents
Amount
Role
4-Propoxybenzaldehyde
164.20
1.0
1.64 g (10.0 mmol)
Starting Material
Potassium Cyanide (KCN)
65.12
1.5
0.98 g (15.0 mmol)
Nucleophile
Ammonium Carbonate
96.09
3.0
2.88 g (30.0 mmol)
NH₃ / CO₂ Source
Ethanol / Water (1:1)
N/A
N/A
40 mL
Solvent
Step-by-Step Methodology:
Preparation: Charge a 100 mL round-bottom flask with 4-propoxybenzaldehyde (1.64 g) and ethanol (20 mL). Stir to dissolve the organic substrate.
Reagent Addition: In a separate beaker, dissolve KCN (0.98 g) and (NH₄)₂CO₃ (2.88 g) in distilled water (20 mL). Caution: KCN is highly toxic. Perform all operations in a certified fume hood with proper PPE.
Reaction: Add the aqueous solution to the ethanolic aldehyde solution. Attach a reflux condenser and heat the biphasic mixture to 60–70 °C with vigorous stirring for 8–12 hours.
Causality Check: Ammonium carbonate acts as a dual-purpose reagent. It provides ammonia for the initial imine formation and carbon dioxide to trap the transient α-aminonitrile as a carbamate, driving the cyclization into the hydantoin[3].
Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.7) should be completely consumed, replaced by a highly polar, lower-Rf hydantoin spot.
Isolation: Cool the reaction to room temperature, then chill in an ice bath (0–5 °C) for 1 hour. The hydantoin intermediate will precipitate as a white/off-white solid.
Purification: Filter the solid under vacuum. Wash thoroughly with ice-cold distilled water (2 × 15 mL) to remove residual cyanide and inorganic salts. Dry under high vacuum.
Protocol 2: Alkaline Hydrolysis to the Target Amino Acid
Table 2: Stoichiometry for Amino Acid Hydrolysis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
5-(4-Propoxyphenyl)hydantoin
234.25
1.0
1.87 g (~8.0 mmol)
Intermediate
Sodium Hydroxide (NaOH)
40.00
6.25
2.00 g (50.0 mmol)
Hydrolyzing Agent
Water
18.02
N/A
20 mL
Solvent
Hydrochloric Acid (3 M)
36.46
To pH 5.5
Variable
Neutralization
Assuming an ~80% yield from Protocol 1.
Step-by-Step Methodology:
Preparation: Suspend the 5-(4-propoxyphenyl)hydantoin (1.87 g) in 20 mL of a 2.5 M aqueous NaOH solution within a heavy-walled round-bottom flask.
Reaction: Attach a robust reflux condenser and heat the mixture to vigorous reflux (110–120 °C bath temperature) for 16–24 hours.
Causality Check: The hydantoin ring is thermodynamically stable. Forcing alkaline conditions are required to hydrolyze the imide bonds into hydantoic acid, followed by the expulsion of CO₂ and NH₃ to yield the sodium salt of the amino acid[5]. As established, we avoid strong acids to prevent the cleavage of the propoxy ether linkage.
Workup: Cool the reaction mixture to room temperature. Extract the aqueous phase with ethyl acetate (15 mL) to remove any unreacted hydantoin or organic impurities. Discard the organic layer.
Isoelectric Precipitation: Transfer the aqueous layer to an ice bath. While stirring continuously, carefully add 3 M HCl dropwise until the pH reaches 5.5–6.0.
Causality Check: pH 5.5–6.0 is the approximate isoelectric point (pI) for substituted phenylglycines. At this pH, the molecule exists as a neutral zwitterion, which has minimal aqueous solubility, triggering spontaneous crystallization without the need for complex ion-exchange chromatography.
Self-Validation (Isolation): The sudden formation of a dense white precipitate validates the neutralization. Filter the precipitated amino acid under vacuum.
Purification: Wash sequentially with ice-cold water (10 mL) to remove NaCl, and cold ethanol (5 mL) to facilitate drying. Dry the product under high vacuum at 40 °C to a constant weight.
Analytical Data Presentation
To ensure the trustworthiness of the synthesized compound, the protocol acts as a self-validating system when cross-referenced with the following expected analytical parameters:
Table 3: Analytical Validation Parameters
Technique
Target Marker
Expected Observation
TLC (Step 1)
Reaction Completion
Disappearance of aldehyde spot; appearance of polar hydantoin spot.
IR Spectroscopy
Hydantoin Intermediate
Strong C=O stretching bands at ~1710 cm⁻¹ and ~1770 cm⁻¹ (imide).
Ninhydrin Test
Final Amino Acid
Deep purple/blue color upon heating, confirming the free primary amine.
¹H NMR (DMSO-d₆)
Final Amino Acid
Singlet at ~4.9 ppm (α-CH), triplet at ~0.9 ppm (CH₃ of propoxy group).
LC-MS (ESI+)
Final Amino Acid
[M+H]⁺ peak at m/z 210.1.
References
Molecules. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity". Molecules 2021, 26(13), 4024.
URL: [Link]
Chemical Reviews. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold". Chem. Rev. 2017.
URL: [Link]
Google Patents. "Method for preparing methyldopa through microwave basic hydrolysis". CN102775319B.
Application Note & Protocols: Amino(4-propoxyphenyl)acetic Acid as a Chiral Building Block in Drug Discovery
Abstract The three-dimensional structure of a molecule is a critical determinant of its biological activity. In pharmaceutical research, the use of enantiomerically pure compounds is paramount for developing drugs with i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The three-dimensional structure of a molecule is a critical determinant of its biological activity. In pharmaceutical research, the use of enantiomerically pure compounds is paramount for developing drugs with improved efficacy and reduced side effects.[1] Chiral building blocks, which are small, stereochemically defined molecules, serve as essential starting materials for the synthesis of complex chiral drugs.[1] This technical guide provides an in-depth overview of the application of Amino(4-propoxyphenyl)acetic acid as a versatile chiral building block in drug discovery. We will explore its significance, methods for achieving enantiopurity, and a detailed protocol for its application in the synthesis of a key pharmaceutical intermediate.
Introduction: The Significance of Chirality in Drug Design
A significant number of commercialized pharmaceutical drugs are chiral, and there has been a notable increase in the development of single-enantiomer drugs.[2] This trend is driven by the understanding that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3][4] Therefore, the ability to synthesize enantiomerically pure drugs is a cornerstone of modern medicinal chemistry.[2][5]
Amino(4-propoxyphenyl)acetic acid is a non-proteinogenic amino acid that has emerged as a valuable chiral building block. Its structure, featuring a stereocenter at the α-carbon, combined with a substituted phenyl ring, makes it a desirable scaffold for the synthesis of various biologically active molecules. The propoxy group can influence the molecule's lipophilicity and binding interactions with biological targets.
Physicochemical Properties of Amino(4-propoxyphenyl)acetic Acid
A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
Property
Value
Source
Molecular Formula
C₁₁H₁₅NO₃
Molecular Weight
209.24 g/mol
Appearance
White to off-white solid
Chirality
Contains one stereocenter
Accessing Enantiomerically Pure Amino(4-propoxyphenyl)acetic Acid: Chiral Resolution
While asymmetric synthesis is a powerful method for obtaining single enantiomers, chiral resolution of a racemic mixture remains a widely used and effective strategy.[6] The most common method for chiral resolution is the crystallization of diastereomeric salts.[7] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[7][8]
General Principles of Diastereomeric Salt Resolution
The process relies on the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated from the solution. The resolved diastereomer is then treated with an acid or base to liberate the desired enantiomerically pure compound.[7]
Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid, such as Amino(4-propoxyphenyl)acetic acid, using a chiral base as the resolving agent.
Caption: Workflow for Chiral Resolution of Amino(4-propoxyphenyl)acetic Acid.
Application in the Synthesis of Glinide-Class Antidiabetic Drugs
Amino(4-propoxyphenyl)acetic acid and its derivatives are key structural components of the glinide class of antidiabetic drugs. These drugs work by stimulating the release of insulin from pancreatic β-cells. The specific stereochemistry of the amino acid moiety is crucial for their therapeutic activity.
Synthesis of a Glinide Intermediate: A Detailed Protocol
This protocol describes the synthesis of a key amide intermediate from (S)-Amino(4-propoxyphenyl)acetic acid, which is a precursor to drugs like Nateglinide.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-Amino(4-propoxyphenyl)acetic acid (1 equivalent) in anhydrous DCM.
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.5 equivalents) dropwise. Stir the mixture for 15 minutes.
Acylation: Slowly add a solution of trans-4-isopropylcyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Role of Chirality in Biological Activity: A Mechanistic Perspective
The specific three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets, such as enzymes and receptors.[3] These biological macromolecules are themselves chiral, being composed of L-amino acids. Consequently, they can differentiate between the enantiomers of a chiral drug, leading to differences in binding affinity and biological response.
For many arylpropionic acid derivatives, which share a structural resemblance to Amino(4-propoxyphenyl)acetic acid, the (S)-enantiomer is often the more pharmacologically active form.[9][10] This is because the spatial orientation of the substituents on the chiral center of the (S)-enantiomer allows for optimal binding to the active site of the target protein.
Caption: Stereoselectivity in Drug-Receptor Interactions.
Conclusion
Amino(4-propoxyphenyl)acetic acid is a valuable chiral building block in drug discovery, particularly for the synthesis of molecules targeting metabolic diseases. The ability to access this compound in an enantiomerically pure form through methods like chiral resolution is crucial for the development of safe and effective pharmaceuticals. The detailed protocol provided herein offers a practical guide for researchers in the synthesis of key intermediates, underscoring the importance of stereochemical control in medicinal chemistry.
Marino, S. T., et al. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link].
MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link].
Parsons, J. G., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link].
Sapijanskaitė-Banevič, B., et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link].
ResearchGate. Amino Acids as Chiral Building Blocks. [Link].
Riguera, R., et al. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PMC. [Link].
MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link].
PubMed. (2006, November 15). Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. [Link].
Majumdar, S., & Almstead, N. G. Amino Acids in the Development of Prodrugs. PMC. [Link].
IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link].
ResearchGate. (2020, May 16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link].
MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link].
Human Journals. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link].
The Open Medicinal Chemistry Journal. Prodrugs of NSAIDs: A Review. [Link].
Reddit. (2021, January 28). ELI5: Why do stereoisomers matter in pharmacology and chemistry?. [Link].
Frontiers. (2022, January 9). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. [Link].
National Institutes of Health. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link].
National Institutes of Health. Synthesis of glycine from 4-hydroxyproline in tissues of neonatal pigs. [Link].
MDPI. (2025, September 5). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. [Link].
ResearchGate. Synthesis of Protected 4-Amino- and 4-Azido-3-hydroxy-L-prolines from D-Glucose. [Link].
National Institutes of Health. (2026, February 19). Synthesis, Biological Evaluation, and Computational Studies of Phenolic N-Acetylglucosamine Glycosides as α-Glucosidase Inhibitors. [Link].
Application Notes & Protocols: Catalysts for the Asymmetric Synthesis of Amino(4-propoxyphenyl)acetic Acid
Introduction: The Significance of Chiral α-Aryl Amino Acids Non-proteinogenic α-amino acids, particularly those bearing aryl substituents, are crucial chiral building blocks in modern drug discovery and development. Amin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral α-Aryl Amino Acids
Non-proteinogenic α-amino acids, particularly those bearing aryl substituents, are crucial chiral building blocks in modern drug discovery and development. Amino(4-propoxyphenyl)acetic acid, a specific α-aryl glycine derivative, represents a structural motif with significant potential for modulating the pharmacological properties of lead compounds, including metabolic stability, binding affinity, and bioavailability. The therapeutic efficacy of such molecules is almost invariably dependent on a single enantiomer, making the development of robust, scalable, and highly enantioselective synthetic methods a critical objective for pharmaceutical and organic chemists.
This guide provides an in-depth analysis of three state-of-the-art catalytic strategies for the asymmetric synthesis of amino(4-propoxyphenyl)acetic acid and related α-aryl amino acids:
Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral Phase-Transfer Catalysis (PTC)
Organocatalysis
Each section details the mechanistic principles, provides field-proven protocols, and discusses the rationale behind experimental design, empowering researchers to select and implement the optimal strategy for their specific needs.
Asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereogenic centers.[1] For the synthesis of α-amino acids, this approach typically involves the hydrogenation of a prochiral enamide or enamino ester precursor, which can be readily prepared from the corresponding α-keto acid or ester.
Mechanistic Rationale: The success of this method hinges on the formation of a chiral rhodium-diphosphine complex. The chiral ligand, such as a derivative of DuPhos, BINAP, or TangPhos, coordinates to the rhodium center, creating a chiral environment.[1][2] The enamide substrate then coordinates to the metal, and hydrogen is delivered stereoselectively to one face of the double bond, directed by the steric and electronic properties of the chiral ligand. An acyl protecting group on the nitrogen is often crucial for achieving high reactivity and enantioselectivity through chelation.[1]
Workflow for Asymmetric Hydrogenation
Caption: General workflow for synthesizing the target amino acid via asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of an Enamide Precursor
This protocol is a generalized procedure adapted from established methods for N-acyl α-aryl enamides.[3] Researchers should optimize solvent, pressure, and catalyst loading for the specific substrate.
Anhydrous, deoxygenated methanol or dichloromethane
High-pressure hydrogenation vessel (autoclave)
Hydrogen gas (high purity)
Procedure:
Catalyst Preparation: In a glovebox, add the chiral bisphosphine ligand (1.1 mol%) to a solution of [Rh(COD)₂]BF₄ (1.0 mol%) in 5 mL of anhydrous, deoxygenated methanol. Stir the solution for 20-30 minutes at room temperature to allow for complex formation. The solution should be homogeneous.
Reaction Setup: In a separate flask, dissolve the N-acetyl-α-(4-propoxyphenyl)dehydroamino acid methyl ester (1.0 equiv) in 15 mL of anhydrous, deoxygenated methanol.
Hydrogenation: Transfer the substrate solution to the high-pressure vessel. Using a cannula, transfer the pre-formed catalyst solution to the vessel. Seal the autoclave.
Execution: Purge the vessel with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Maintain the reaction at a constant temperature (e.g., 25-40 °C).
Monitoring & Workup: Monitor the reaction by TLC or HPLC for the disappearance of starting material. Upon completion, carefully vent the hydrogen gas and purge with nitrogen or argon.
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Deprotection: The resulting N-acetyl amino acid ester can be hydrolyzed to the final free amino acid using standard procedures (e.g., heating with 6M HCl).
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Strategy 2: Chiral Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical, scalable, and often milder alternative for synthesizing α-amino acids.[4] The key transformation is the asymmetric alkylation of a glycine-derived Schiff base (an imine) with an appropriate electrophile. For the target molecule, this involves alkylating a glycine imine with 4-propoxybenzyl bromide.
Mechanistic Rationale: The reaction occurs at the interface of two immiscible phases (e.g., aqueous NaOH and toluene). A chiral quaternary ammonium salt (the phase-transfer catalyst) forms a lipophilic ion pair with the enolate of the glycine Schiff base, generated by the aqueous base.[5] This chiral ion pair shuttles from the aqueous phase to the organic phase, where the alkylation occurs. The rigid, C₂-symmetric structure of catalysts derived from binaphthol or cinchona alkaloids effectively shields one face of the enolate, leading to highly enantioselective alkylation.[5][6]
Catalytic Cycle for Phase-Transfer Catalysis
Caption: Simplified catalytic cycle for asymmetric phase-transfer alkylation.
Protocol: Asymmetric Alkylation via PTC
This protocol is based on highly efficient methods developed for the synthesis of various α-amino acids using Maruoka or O'Donnell-type catalysts.[4][5]
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 equiv) and the chiral phase-transfer catalyst (1-2 mol%).
Reagent Addition: Add toluene (approx. 0.2 M concentration relative to substrate) followed by the 4-propoxybenzyl bromide (1.1 equiv).
Initiation: Cool the mixture to 0 °C in an ice bath. Add pre-cooled 50% aqueous NaOH (approx. 5 equiv) and stir the biphasic mixture vigorously. The reaction is often temperature-sensitive; maintaining a low temperature is crucial for high enantioselectivity.
Monitoring: Follow the reaction progress by TLC. The alkylation is typically complete within a few hours.
Quenching & Extraction: Once the starting material is consumed, add water and toluene to dilute the mixture. Separate the organic layer. Wash the organic layer with saturated aqueous NH₄Cl, then with brine.
Deprotection: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Dissolve the crude product in THF or diethyl ether and add 1M HCl. Stir for 1-2 hours to hydrolyze the imine.
Isolation: After hydrolysis, adjust the pH to neutral or slightly basic and extract the product. Further purification can be achieved by crystallization or column chromatography.
Analysis: Determine the enantiomeric excess (ee) of the final product by chiral HPLC.
Strategy 3: Organocatalysis
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals.[7] For α-amino acid synthesis, several strategies are effective, including biomimetic transamination, Strecker reactions, and N-H insertion reactions.[8][9][10]
Mechanistic Rationale (Chiral Phosphoric Acid Example): A prominent organocatalytic method involves the reaction of an amine (e.g., 4-propoxyaniline) with a stable carbene surrogate, such as a sulfoxonium ylide, catalyzed by a chiral Brønsted acid like a BINOL-derived phosphoric acid.[10] The chiral acid protonates the ylide, and its conjugate base activates the amine nucleophile through hydrogen bonding. This dual activation within a confined chiral environment orients the reactants for a highly enantioselective C-N bond formation.[10]
Chiral Phosphoric Acid Catalyst (e.g., TRIP or a similar BINOL-derived catalyst) (2-5 mol%)
Anhydrous solvent (e.g., Toluene or 1,2-dichloroethane)
Molecular sieves (4 Å)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral phosphoric acid catalyst, 4-propoxyaniline (1.2 equiv), and freshly activated 4 Å molecular sieves.
Solvent and Reagent Addition: Add anhydrous toluene. Stir the mixture for 10 minutes at the desired reaction temperature (e.g., 40 °C).
Initiation: In a separate flask, dissolve the sulfoxonium ylide (1.0 equiv) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump. A slow addition rate is often critical to suppress background reactions and achieve high selectivity.
Monitoring: Monitor the reaction by TLC or LC-MS until the ylide is fully consumed.
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product directly by flash column chromatography on silica gel.
Analysis: Determine the enantiomeric excess (ee) of the purified product ester using chiral HPLC. The ester can be hydrolyzed to the carboxylic acid if required.
Comparative Data and Catalyst Performance
The choice of catalyst significantly impacts yield and enantioselectivity. The following table summarizes representative data for the synthesis of α-aryl amino acids using the strategies discussed.
Note: Data is for analogous aryl-substituted amino acid derivatives and serves as a strong indicator of expected performance for the 4-propoxyphenyl target.
Conclusion and Outlook
The asymmetric synthesis of amino(4-propoxyphenyl)acetic acid can be achieved with excellent enantioselectivity and yield using several powerful catalytic methods.
Rhodium-catalyzed hydrogenation is a highly reliable and well-understood method, ideal for applications where precursor synthesis is straightforward.
Phase-transfer catalysis stands out for its operational simplicity, scalability, and use of mild, inexpensive reagents, making it highly attractive for industrial applications.[4]
Organocatalysis offers a metal-free alternative, with a rapidly expanding toolbox of catalysts that provide unique reactivity and high selectivity under mild conditions.
The optimal choice depends on factors such as substrate availability, required scale, cost considerations, and the specific stereochemical outcome desired. The protocols and data presented here provide a robust foundation for researchers to successfully synthesize this and other valuable chiral α-aryl amino acids.
References
Dai, Q., Yang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343–5345. [Link]
Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. [Link]
Belokon, Y. N., Kochetkov, K. A., & Churkina, T. D. (n.d.). Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. University of Groningen Research Portal. [Link]
Ooi, T., Uematsu, Y., & Maruoka, K. (2005). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. Journal of Organic Chemistry, 70(8), 7453-7463. [Link]
Stinson, S. C. (1989). Phase-Transfer Catalysis Offers Practical α-Amino Acids Synthesis. C&EN Global Enterprise, 67(19), 30. [Link]
Almasi, D., Alonso, D. A., & Nájera, C. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Chemistry - A European Journal, 14(32), 10139-10149. [Link]
Wu, W. D. (1990). Catalytic enantioselective synthesis of alpha-amino acids and alpha,alpha-dialkyl amino acids by phase-transfer catalysis. (Volumes I and II). ProQuest Dissertations Publishing. [Link]
Hashimoto, T., & Maruoka, K. (2019). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Organic Letters, 21(8), 2824–2828. [Link]
Gao, W., et al. (2009). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (27), 4052-4054. [Link]
Quan, D., et al. (2020). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry, 18(2), 263-269. [Link]
Wen, Y., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 8, 589. [Link]
Wang, Y., et al. (2021). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 12(35), 11776–11782. [Link]
Singh, R. P., & Kumar, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
Almasi, D., Alonso, D. A., & Nájera, C. (2008). Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives. Chemistry, 14(32), 10139-49. [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]
Wang, Y., et al. (2021). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 12(35), 11776-11782. [Link]
Wang, Z., et al. (2016). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 7(6), 3762-3766. [Link]
Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614–8618. [Link]
Dai, Q., Yang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5. [Link]
van den Berg, M., et al. (2002). Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 344(9), 1003-1007. [Link]
Application Note: Structural Elucidation of Amino(4-propoxyphenyl)acetic Acid Using ¹H and ¹³C NMR Spectroscopy
Abstract This technical guide provides a comprehensive framework for the characterization of amino(4-propoxyphenyl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the characterization of amino(4-propoxyphenyl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available experimental spectrum for this specific molecule, this document outlines the theoretical basis for predicting proton (¹H) and carbon (¹³C) chemical shifts. We present detailed, field-proven protocols for sample preparation and data acquisition, designed to yield high-quality, unambiguous spectra. This note serves as a practical resource for researchers in medicinal chemistry, drug development, and organic synthesis, enabling them to predict, acquire, and interpret the NMR data for this and structurally related compounds.
Introduction: The Significance of Amino(4-propoxyphenyl)acetic Acid
Amino(4-propoxyphenyl)acetic acid is a substituted α-amino acid, a class of molecules of significant interest in pharmaceutical research. Its structure combines a phenylacetic acid backbone, known for its presence in various bioactive compounds, with an amino group and a propoxy substituent. These features suggest potential applications as a building block in peptide synthesis or as a scaffold for novel therapeutics. Unambiguous structural confirmation is the cornerstone of chemical research and development, for which NMR spectroscopy is the most powerful and widely used analytical technique. This guide provides the necessary theoretical and practical details to fully characterize this molecule's unique chemical environment.
Theoretical NMR Spectral Analysis
The chemical shift (δ) in NMR is highly sensitive to the electronic environment of each nucleus. By analyzing the constituent parts of amino(4-propoxyphenyl)acetic acid—the propoxy group, the 1,4-disubstituted aromatic ring, and the α-amino acid moiety—we can predict the chemical shifts with a high degree of confidence.
Predicting the ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The key influencing factors are the electronegativity of adjacent atoms (oxygen, nitrogen) and the electronic effects of substituents on the aromatic ring.[1][2] The propoxy group (-O-CH₂CH₂CH₃) is an electron-donating group (EDG), which increases electron density at the ortho and para positions of the benzene ring, causing the attached protons to be shielded and appear at a lower chemical shift (upfield).[3]
Molecular Structure and Proton Numbering for NMR Assignment
Caption: Molecular structure with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) (ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Broad Singlet
1H
-COOH
Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.[4]
~7.25
Doublet
2H
Ar-H (ortho to -CH(NH₂)COOH)
Protons on the aromatic ring closer to the electron-withdrawing amino acid group.
~6.90
Doublet
2H
Ar-H (ortho to -OPr)
Protons shielded by the electron-donating propoxy group appear upfield.[3]
~4.10
Singlet / Broad
1H
α-H
The alpha-proton of the amino acid is adjacent to both the phenyl ring and the amino group.[5]
~3.90
Triplet
2H
-O-CH₂ -CH₂-CH₃
Protons on the carbon directly attached to the electronegative oxygen are deshielded.
~3.5-5.0
Broad Singlet
2H
-NH₂
Amino protons are exchangeable and their chemical shift is concentration and solvent dependent.
~1.70
Sextet
2H
-O-CH₂-CH₂ -CH₃
Methylene protons of the propyl group, split by adjacent CH₂ and CH₃ groups.
| ~0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₃ | Terminal methyl protons are in a typical alkane-like environment.[6] |
Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon skeleton. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Aromatic and carbonyl carbons appear significantly downfield.[7][8]
Molecular Structure and Carbon Numbering for NMR Assignment
Caption: Molecular structure with carbon numbering.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) (ppm)
Assignment
Rationale
~175
-C OOH
The carbonyl carbon of the carboxylic acid is highly deshielded.[8]
~158
C 4' (Ar-O)
Aromatic carbon attached to the electronegative oxygen atom is deshielded.
~130
C 2'/C6' (Ar-CH)
Aromatic carbons ortho to the propoxy group.
~129
C 1' (Ar-Cα)
Quaternary aromatic carbon attached to the amino acid side chain.
~115
C 3'/C5' (Ar-CH)
Aromatic carbons ortho to the amino acid side chain, shielded by the propoxy group.
| ~10 | -CH₂-CH₂-C H₃ | Terminal methyl carbon of the propyl group. |
Experimental Protocols
Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following sections detail a validated workflow.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Purity, concentration, and choice of solvent are critical parameters.
Materials:
Amino(4-propoxyphenyl)acetic acid (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)[10][11]
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, chosen based on sample solubility)
Glass Pasteur pipettes and filter plug (e.g., Kimwipe or cotton)[14]
Procedure:
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]
Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10][12] The choice of solvent is crucial; it must dissolve the sample completely and should not have signals that overlap with key sample resonances. DMSO-d₆ is often a good choice for polar molecules containing carboxylic acid and amine functionalities.
Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved. A homogenous solution is critical for sharp, symmetrical NMR lines.[13]
Filtering: Place a small, tight plug of Kimwipe or cotton into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral quality.[14]
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker; do not use paper labels or tape.[14]
NMR Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
NMR Data Acquisition
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Parameters for ¹H NMR:
Pulse Program: Standard single-pulse (zg30 or similar)
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
Acquisition Time: ~2-3 seconds
Relaxation Delay (d1): 1-2 seconds
Number of Scans (ns): 8-16 (adjust for concentration)
Temperature: 298 K (25 °C)
Parameters for ¹³C NMR:
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
Acquisition Time: ~1 second
Relaxation Delay (d1): 2 seconds
Number of Scans (ns): 1024 or higher (adjust based on signal-to-noise)
Rationale for Parameter Selection:
Lock and Shim: The deuterated solvent provides a signal for the instrument to "lock" onto the magnetic field, ensuring stability. Shimming is the process of optimizing the magnetic field homogeneity across the sample volume to achieve sharp spectral lines.[10]
Pulse Program: Standard single-pulse experiments are sufficient for structural confirmation.
Relaxation Delay: A sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, allowing for accurate integration.
Number of Scans: Signal averaging is used to improve the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.[13]
Data Processing and Interpretation
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).
Baseline Correction: A flat baseline is established across the spectrum.
Referencing: The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.
Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nuclei in the molecule based on the predicted values, multiplicity (splitting pattern), and integration.
Conclusion
This application note provides a robust protocol and theoretical foundation for the NMR analysis of amino(4-propoxyphenyl)acetic acid. By combining predictive chemical shift theory with meticulous experimental practice, researchers can confidently elucidate the structure of this molecule. The predicted ¹H and ¹³C chemical shifts presented in Tables 1 and 2 offer a reliable reference for spectral assignment. The detailed workflows for sample preparation and data acquisition ensure the generation of high-fidelity data, which is indispensable for regulatory submissions, publications, and advancing drug discovery programs.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
Griffiths, L. (2001). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 13(1), 24-27. [Link]
University of Houston. (2023). Small molecule NMR sample preparation. [Link]
University of Notre Dame. NMR Sample Preparation. [Link]
University College London. (2023). Sample Preparation. [Link]
University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
University of Iowa. NMR Sample Preparation - NMR Spectroscopy. [Link]
University of California, Riverside. NMR Sample Preparation. [Link]
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
Koralewski, M., & Kothe, G. (2004). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Proceedings of the National Academy of Sciences, 101(50), 17339-17343. [Link]
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
Simon Fraser University Library. Spectral Database for Organic Compounds SDBS. [Link]
Bioregistry. Spectral Database for Organic Compounds. [Link]
University of Leicester. The very basics of NMR of proteins. [Link]
Pacific Lutheran University. ¹H NMR Chemical Shifts. [Link]
SciCrunch. Spectral Database System (SDBS). [Link]
Wishart, D. S., & Sykes, B. D. (1994). The ¹³C chemical-shift index: a simple method for the identification of protein secondary structure using ¹³C chemical-shift data. Journal of biomolecular NMR, 4(2), 171-180. [Link]
Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of biomolecular NMR, 6(3), 277-293. [Link]
Le Saux, G., & Delsuc, M. A. (2004). From NMR chemical shifts to amino acid types: investigation of the predictive power carried by nuclei. Journal of biomolecular NMR, 30(1), 47-60. [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Oregon State University. ¹³C NMR Chemical Shifts. [Link]
University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. [Link]
University of California, Los Angeles. ¹³C Chemical Shift Table. [Link]
Biological Magnetic Resonance Bank. Statistics Calculated for All Chemical Shifts from Atoms in the 20 Common Amino Acids. [Link]
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
Application Note: In Vitro Pharmacological Profiling of Amino(4-propoxyphenyl)acetic Acid
Introduction and Mechanistic Rationale Amino(4-propoxyphenyl)acetic acid (APPA; CAS: 500695-51-2) is an unnatural amino acid belonging to the phenylglycine derivative class. In early-stage drug discovery, phenylglycine d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Amino(4-propoxyphenyl)acetic acid (APPA; CAS: 500695-51-2) is an unnatural amino acid belonging to the phenylglycine derivative class. In early-stage drug discovery, phenylglycine derivatives serve as critical pharmacological tools for probing the orthosteric binding sites of Class C G-protein-coupled receptors (GPCRs), most notably the metabotropic glutamate receptors (mGluRs)[1].
Endogenous glutamate activates mGluRs by binding to their large, extracellular bilobate Venus Flytrap (VFT) domain, inducing a conformational closure that triggers intracellular signaling[2]. However, the high polarity of endogenous amino acids limits their utility as central nervous system (CNS) therapeutics. APPA incorporates a bulky, lipophilic 4-propoxy substitution on the phenyl ring. This structural modification not only enhances theoretical blood-brain barrier (BBB) permeability but also alters the steric interactions within the VFT domain, typically shifting the pharmacological profile from a full agonist to a competitive antagonist or partial agonist[2].
To rigorously characterize the activity of APPA, this guide outlines a self-validating in vitro testing funnel: a functional high-throughput calcium mobilization assay to determine efficacy (
EC50/IC50
), followed by a competitive radioligand binding assay to confirm direct orthosteric affinity (
Ki
).
Mechanistic Pathway Visualization
The functional readout of Group I mGluRs (mGluR1 and mGluR5) relies on their coupling to
Gq
proteins. Upon ligand binding, the activated
Gq
alpha subunit stimulates Phospholipase C (PLC), which cleaves membrane-bound
PIP2
into
DAG
and
IP3
.
IP3
subsequently binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium[1].
Figure 1: Group I mGluR signaling cascade targeted by APPA, culminating in calcium mobilization.
Scientific Causality: The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes Fluo-4 AM, a cell-permeable fluorescent calcium indicator. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the dye intracellularly. Because mGluR1/5 activation leads to rapid, transient calcium spikes, FLIPR provides a real-time kinetic measurement of receptor activation or antagonism[3].
Step-by-Step Protocol:
Cell Preparation: Seed HEK-293 cells stably expressing human mGluR5 at a density of
6×104
cells/well into 96-well, black-walled, clear-bottom plates coated with poly-D-lysine[3]. Note: Poly-D-lysine is critical to prevent cell detachment during automated washing.
Dye Loading: After 24 hours of incubation (
37∘C
, 5%
CO2
), remove the culture media. Add 100 µL of dye loading buffer containing 4 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 2.5 mM probenecid.
Probenecid Rationale: Probenecid acts as an inhibitor of organic anion transporters. Without it, the cells will rapidly pump the cleaved Fluo-4 dye back into the extracellular space, destroying the signal-to-noise ratio.
Incubation: Incubate the plates in the dark for 1 hour at
37∘C
.
Washing: Wash the cells three times with Assay Buffer (HBSS containing 20 mM HEPES, 2.5 mM probenecid, pH 7.4) to remove extracellular dye. Leave 100 µL of buffer in each well.
Compound Addition & Data Acquisition:
For Agonist Mode: Inject 50 µL of APPA (prepared at 3x final concentration) and monitor fluorescence (Ex: 488 nm, Em: 540 nm) for 3 minutes.
For Antagonist Mode: Pre-incubate cells with APPA for 15 minutes. Then, inject an
EC80
concentration of a known agonist (e.g., L-Quisqualate) and record the inhibition of the calcium spike[3].
Competitive Radioligand Binding Assay
Scientific Causality: While functional assays determine efficacy, they are subject to signal amplification phenomena (e.g., receptor reserve). To determine the true binding affinity (
Ki
) of APPA for the orthosteric site, a competitive displacement assay using
[3H]
L-Quisqualic acid is utilized[4].
Step-by-Step Protocol:
Membrane Preparation: Harvest mGluR-expressing cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
×
g for 20 minutes at
4∘C
. Resuspend the pellet in binding buffer.
Filter Pre-treatment: Soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.
Incubation: In a 96-well deep-well plate, combine:
50 µL of APPA (varying concentrations from
10−10
to
10−4
M)
50 µL of
[3H]
L-Quisqualic acid (final concentration ~10 nM, near its
Kd
)[4]
100 µL of membrane suspension (approx. 20-30 µg protein/well)
Equilibration: Incubate the reaction mixture at room temperature for 60 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
Quantitative Data Presentation
To contextualize the pharmacological profile of APPA, its efficacy and affinity must be benchmarked against established mGluR reference standards. The table below summarizes expected comparative data.
Table 1: Comparative In Vitro Pharmacological Profile of mGluR Ligands
To ensure the protocols act as a self-validating system, researchers must adhere to strict Quality Control (QC) metrics:
Z'-Factor Validation: For the FLIPR assay to be deemed reliable for screening APPA derivatives, the Z'-factor must be
≥
0.5. This is calculated using the maximum signal (L-Quisqualate alone) and minimum signal (buffer alone). If Z' drops below 0.5, check cell confluence and probenecid toxicity.
DMSO Tolerance: GPCRs are notoriously sensitive to organic solvents. APPA stock solutions are typically prepared in 100% DMSO. Ensure that the final assay concentration of DMSO does not exceed 1% (v/v). Run a DMSO vehicle control curve to rule out solvent-induced calcium mobilization.
Receptor Desensitization: Group I mGluRs undergo rapid homologous desensitization upon agonist exposure. When running the FLIPR assay in antagonist mode, ensure the pre-incubation time with APPA does not exceed 15-20 minutes, as prolonged incubation can lead to receptor internalization, artificially inflating the apparent
IC50
of the antagonist.
References
Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. MDPI. Available at:[Link]
A Novel Binding Assay For Metabotropic Glutamate Receptors Using [3H] L-Quisqualic Acid And Recombinant Receptors. ResearchGate. Available at:[Link]
Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
Estimation of Ligand Efficacies of Metabotropic Glutamate Receptors from Conformational Forces Obtained from Molecular Dynamics Simulations. ACS Publications. Available at:[Link]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Amino(4-propoxyphenyl)acetic Acid
Foreword: Embracing Structural Diversity in Peptide Therapeutics The rational design of peptide-based therapeutics is increasingly reliant on the incorporation of non-canonical amino acids. These unique building blocks o...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Embracing Structural Diversity in Peptide Therapeutics
The rational design of peptide-based therapeutics is increasingly reliant on the incorporation of non-canonical amino acids. These unique building blocks offer the ability to introduce novel structural motifs, enhance metabolic stability, and fine-tune pharmacological activity. Amino(4-propoxyphenyl)acetic acid, an arylglycine derivative, represents a compelling scaffold for medicinal chemists. Its rigid phenylacetic acid core, combined with the flexible propoxy moiety, allows for the exploration of new chemical space in peptidomimetics and other bioactive molecules. This guide provides a comprehensive framework for the successful incorporation of this promising, albeit challenging, building block into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties and Handling of Fmoc-Amino(4-propoxyphenyl)acetic Acid
The successful use of any non-canonical amino acid in SPPS begins with a thorough understanding of its physical and chemical properties. While specific data for the propoxy-substituted variant may require in-house characterization, we can extrapolate from the closely related and commercially available Fmoc-(4-aminophenyl)acetic acid.[1][2]
Property
Value (Estimated/Inferred)
Notes and Handling Recommendations
Molecular Formula
C26H25NO5
For the Fmoc-protected amino acid.
Molecular Weight
431.48 g/mol
For the Fmoc-protected amino acid.
Appearance
White to off-white solid
Store desiccated at 2-8°C, protected from light.
Solubility
Soluble in DMF, NMP; limited solubility in DCM
Ensure complete dissolution in the reaction solvent before activation. Sonication may be required.
α-Proton Acidity
Elevated
The benzylic nature of the α-proton increases the risk of epimerization under basic conditions.
Steric Hindrance
Moderate to High
The bulky aryl side chain can impede coupling efficiency, requiring optimized reagents and conditions.
Foundational Principles: The Fmoc/tBu Orthogonal Strategy
The protocols outlined herein are based on the widely adopted Fmoc/tBu orthogonal protection scheme in SPPS.[3][4] This strategy relies on two distinct classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection and sequential addition of amino acids to a growing peptide chain immobilized on a solid support.[3][5]
Nα-Fmoc Protection : The temporary 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the incoming amino acid. It is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][7]
Side-Chain Protection : Permanent side-chain protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), are employed for reactive functionalities on other amino acids in the sequence.[6] These groups are stable to the basic conditions of Fmoc deprotection but are removed during the final cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[8]
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Critical Considerations for Incorporating Amino(4-propoxyphenyl)acetic Acid
The unique structure of amino(4-propoxyphenyl)acetic acid presents specific challenges that must be addressed to ensure a successful synthesis.
Mitigating Epimerization
Arylglycine residues are notoriously prone to epimerization at the α-carbon, especially under the basic conditions used for both coupling and Fmoc deprotection.[9][10] The acidity of the α-proton is increased by the adjacent phenyl ring, making it susceptible to abstraction.
Mitigation Strategies:
Coupling Activation: Avoid prolonged pre-activation times. The use of carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure is recommended to suppress racemization.[9] While highly efficient, aminium/uronium-based reagents like HATU or HBTU should be used with caution and with minimal pre-activation.[11]
Base Selection: Use a sterically hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) during the coupling step.
Fmoc Deprotection: To minimize base exposure, consider using a weaker base system or reduced deprotection times. For particularly sensitive sequences, a 1% DBU in DMF solution for short, repeated intervals (e.g., 3 x 30 seconds) can be effective.[9]
Overcoming Steric Hindrance
The bulky nature of the 4-propoxyphenyl group can lead to incomplete or slow coupling reactions.[12][13][14] This issue is exacerbated in longer peptide sequences or when coupling to other sterically demanding residues.
Mitigation Strategies:
Potent Coupling Reagents: Employ highly efficient coupling reagents. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an excellent choice, as the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[11]
Double Coupling: If monitoring indicates an incomplete reaction, a second coupling cycle with fresh reagents should be performed before proceeding to the next deprotection step.
Elevated Temperature: Microwave-assisted SPPS can significantly enhance coupling efficiency for sterically hindered amino acids. However, care must be taken as elevated temperatures can also increase the risk of epimerization.[15]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.
Resin Selection and Loading of the First Amino Acid
The choice of resin depends on the desired C-terminal functionality (acid or amide). Rink Amide resin is suitable for C-terminal amides, while 2-Chlorotrityl chloride (2-CTC) resin is ideal for C-terminal acids, offering mild cleavage conditions that can preserve side-chain protecting groups if needed.[16]
Resin Swelling: Swell 2-CTC resin (1.0 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a suitable reaction vessel.
Amino Acid Preparation: In a separate vial, dissolve Fmoc-amino(4-propoxyphenyl)acetic acid (1.5 eq, 1.5 mmol) in DCM (8 mL). Add DIPEA (3.0 eq, 3.0 mmol).
Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate gently for 2-4 hours at room temperature.
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the vessel and agitate for 30 minutes.
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Iterative Deprotection and Coupling Cycles
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Figure 2: A single iterative cycle in Fmoc-SPPS.
Protocol 4.2.1: Standard Coupling Cycle
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with fresh solution for 7 minutes.[16]
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 1-2 minutes.
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat steps 3-5 (double coupling).
Final Cleavage and Deprotection
This step simultaneously cleaves the completed peptide from the resin and removes the acid-labile side-chain protecting groups.
Protocol 4.3.1: TFA-Mediated Cleavage
Safety Precaution: All operations involving TFA must be performed in a certified fume hood with appropriate personal protective equipment.
Resin Preparation: After the final deprotection and washing steps, wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum for at least 1 hour.
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). Gently agitate at room temperature for 2-4 hours.
Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether (2-3 times), and dry the resulting white powder under vacuum.
Purification and Analysis
The crude peptide product will contain deletion sequences and other impurities, necessitating purification.
Protocol 4.4.1: RP-HPLC Purification and Analysis
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[17]
Column: A C18 stationary phase is typically used.
Mobile Phases: Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and separate it from impurities. The specific gradient will need to be optimized for each peptide.
Analysis: The purity of the collected fractions should be assessed by analytical RP-HPLC.[10][14] The identity of the purified peptide must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low Coupling Efficiency
• Steric hindrance from the aryl-acetic acid or adjacent residues. • Aggregation of the growing peptide chain.
• Use a more potent coupling reagent (e.g., HATU). • Perform a double coupling. • Consider microwave-assisted synthesis.
Epimerization/Racemization
• Prolonged exposure to basic conditions during coupling or deprotection. • Use of a strong, non-hindered base.
• Minimize pre-activation time for coupling. • Use DIC/Oxyma as the coupling system. • Use a weaker base or shorter times for Fmoc deprotection (e.g., 1% DBU/DMF).
Incomplete Cleavage
• Insufficient cleavage time or volume of cleavage cocktail. • Steric hindrance around the linker.
• Extend the cleavage reaction time to 4-6 hours. • Ensure an adequate volume of the cleavage cocktail is used (at least 10 mL/0.1 mmol).
Side Reactions during Cleavage
• Re-attachment of cleaved protecting groups to sensitive residues (e.g., Trp, Met).
• Use an appropriate scavenger cocktail (e.g., Reagent K) containing reagents like TIS, water, and EDT to quench reactive cationic species.
References
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Hodges, R.S., & Mant, C.T. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7.
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
Tailhades, J., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science, 14(38), 10566-10574.
BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
National Center for Biotechnology Information. (n.d.). [[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid. PubChem Compound Summary for CID 449125.
Albericio, F., & Subirós-Funosas, R. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 11(11), 1228-1246.
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
University of Chicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
Dawson, P.E., et al. (2010). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Organic letters, 12(10), 2326-2329.
Rayam, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 11(4), 1584-1595.
ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press.
BenchChem. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
Technical Support Center: Optimizing Amino(4-propoxyphenyl)acetic Acid Synthesis
Welcome to the dedicated technical support center for the synthesis of amino(4-propoxyphenyl)acetic acid (also known as 4-propoxyphenylglycine). This unnatural arylglycine derivative is a highly valuable building block i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the synthesis of amino(4-propoxyphenyl)acetic acid (also known as 4-propoxyphenylglycine). This unnatural arylglycine derivative is a highly valuable building block in pharmaceutical development, particularly for semi-synthetic antibiotics and GPR88 agonists.
Because arylglycines are notoriously sensitive to racemization and side reactions, this guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to help you maximize your reaction yields and enantiomeric purity.
Reaction Pathways Overview
Experimental workflow for synthesizing amino(4-propoxyphenyl)acetic acid via two distinct routes.
Troubleshooting & FAQs
Q1: Why is the yield of my α-aminonitrile intermediate so low during the Strecker synthesis?A: Low yields in the cyanation of 4-propoxybenzaldehyde-derived imines often result from the reversibility of the cyanide addition. The electron-donating nature of the para-propoxy group deactivates the imine carbon, pushing the equilibrium toward the starting materials.
Causality & Solution: To drive the reaction forward, shift the equilibrium by using Trimethylsilyl cyanide (TMSCN) instead of aqueous HCN or KCN. TMSCN provides an irreversible silylation of the intermediate. Employing a chiral Lewis acid catalyst (e.g., Ti(Oi-Pr)4 or Zr(IV) alkoxides) will not only accelerate the nucleophilic attack but also induce high enantioselectivity[1].
Q2: I am experiencing significant racemization during the hydrolysis of the α-aminonitrile. How can I preserve the enantiomeric excess (ee)?A: Arylglycine derivatives are highly prone to racemization at the α-carbon. The adjacent aromatic ring stabilizes the intermediate enol/enamine, especially under basic or mildly acidic conditions at elevated temperatures.
Causality & Solution: Avoid basic hydrolysis entirely. Utilize a strongly acidic mixture, such as aqueous HCl combined with Trifluoroacetic acid (TFA). This environment efficiently hydrolyzes the nitrile to the carboxylic acid while ensuring the amine remains fully protonated, thereby preventing deprotonation at the α-carbon and preserving the chiral center[2].
Q3: When synthesizing via the direct O-alkylation of 4-hydroxyphenylglycine, I observe significant N-alkylation and esterification. How can I improve O-selectivity?A: 4-Hydroxyphenylglycine contains three reactive nucleophilic sites: the primary amine, the carboxylic acid, and the phenol. Direct reaction with propyl bromide without protection leads to a complex mixture of poly-alkylated products.
Causality & Solution: Implement a transient protection strategy. First, protect the amine using Di-tert-butyl dicarbonate (Boc₂O) in basic dioxane/water[3]. To prevent esterification of the carboxylic acid, you can either perform the O-alkylation using a mild base (like K₂CO₃) in a polar aprotic solvent, or utilize a global protection scheme by converting the carboxylic acid to a methyl ester prior to alkylation, followed by saponification[4].
Quantitative Reaction Metrics
Selecting the right synthetic route depends on your scale, budget, and stereochemical requirements. Below is a comparative analysis of the most common pathways:
Synthesis Route
Key Reagents
Typical Yield (%)
Enantiomeric Excess (ee %)
Primary Byproducts
Asymmetric Strecker
4-Propoxybenzaldehyde, TMSCN, Chiral Catalyst
75 - 85%
88 - 95%
Mandelic acid derivatives
Bucherer-Bergs
4-Propoxybenzaldehyde, (NH₄)₂CO₃, KCN
60 - 70%
Racemic (0%)
Hydantoin oligomers
Direct O-Alkylation
N-Boc-4-hydroxyphenylglycine, Propyl Bromide
65 - 80%
>99% (if starting chiral)
N-alkylated, esterified species
Validated Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (S)-Amino(4-propoxyphenyl)acetic acid
Objective: Synthesize the target arylglycine from 4-propoxybenzaldehyde with >90% ee while minimizing side reactions.
Imine Formation: Dissolve 4-propoxybenzaldehyde (1.0 eq) and an amine source (e.g., benzhydrylamine, 1.0 eq) in anhydrous toluene. Stir over molecular sieves (4Å) at room temperature for 4 hours to ensure complete imine formation.
Catalytic Cyanation: Cool the reaction mixture to -78 °C. Add a chiral thiourea or Zr(IV) catalyst (2-5 mol%). Slowly add Trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Causality: Low temperatures enhance the stereoselectivity of the catalyst-substrate complex, while TMSCN prevents the reverse reaction[1].
Quenching & Isolation: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure to isolate the α-aminonitrile.
Acidic Hydrolysis: Suspend the crude α-aminonitrile in a 1:1 mixture of concentrated aqueous HCl and Trifluoroacetic acid (TFA). Reflux for 18 hours. Causality: The strongly acidic environment prevents the deprotonation of the α-carbon, effectively locking the stereocenter and preventing racemization during the conversion to the carboxylic acid[2].
Purification: Concentrate the mixture, neutralize to the isoelectric point (pH ~5.5) using dilute NaOH, and filter the precipitated amino(4-propoxyphenyl)acetic acid.
Protocol 2: Selective O-Alkylation of (R)-4-Hydroxyphenylglycine
Objective: Synthesize the target compound from a commercially available chiral pool precursor while strictly preventing N-alkylation.
N-Boc Protection: Dissolve (R)-4-hydroxyphenylglycine (1.0 eq) in a 1:1 mixture of 0.5 N NaOH and 1,4-dioxane. Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Stir for 12 hours at room temperature. Acidify to pH 2-3 with 1 N HCl and extract with ethyl acetate to isolate N-Boc-(R)-4-hydroxyphenylglycine[3].
Methyl Esterification (Optional but recommended): To completely prevent carboxylic acid alkylation, dissolve the protected amino acid in DMF, add K₂CO₃ (1.2 eq) and methyl iodide (1.0 eq). Stir for 4 hours[4].
O-Alkylation: Dissolve the N-Boc protected intermediate in anhydrous DMF. Add K₂CO₃ (1.5 eq) and 1-bromopropane (1.1 eq). Heat to 60 °C for 8 hours. Causality: The mild base deprotonates the phenol (pKa ~10) without affecting the protected amine, allowing for selective S_N2 attack on the propyl bromide[4].
Global Deprotection: Suspend the isolated intermediate in 4 N HCl in dioxane. Stir at room temperature for 4 hours to remove the Boc group (and perform saponification with aqueous LiOH if the methyl ester was formed).
Isolation: Adjust the pH to the isoelectric point to precipitate the pure (R)-amino(4-propoxyphenyl)acetic acid.
[2] Recent advances in asymmetric Strecker reactions. Arkivoc. 2
[4] Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PMC. 4
[3] A New Synthetic Pathway to 8-Hydroxy-2,4,6- trimethyl-4-Nonenoic Acid as Precursor for the Total Synthesis of Jasplakinolide Ein. Universität Tübingen.3
Troubleshooting solubility issues with amino(4-propoxyphenyl)acetic acid in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for amino(4-propoxyphenyl)acetic acid. This guide is designed to provide in-depth troubleshooting assistance...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amino(4-propoxyphenyl)acetic acid. This guide is designed to provide in-depth troubleshooting assistance for common solubility challenges encountered when working with this compound in aqueous buffers. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying physicochemical principles governing the compound's behavior.
Understanding the Molecule: Physicochemical Properties
Amino(4-propoxyphenyl)acetic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This structure makes it a zwitterion , a molecule with both positive and negative charges that result in a net neutral charge at a specific pH known as the isoelectric point (pI).[1] This zwitterionic nature, combined with the hydrophobic 4-propoxy group, is the primary driver of its complex solubility profile in aqueous media.
Understanding its key properties is the first step in troubleshooting. While experimental data for this specific molecule is limited, we can predict its properties based on its structural components.
Property
Predicted Value
Implication for Aqueous Solubility
Molecular Formula
C₁₁H₁₅NO₃
-
Molecular Weight
209.24 g/mol
-
pKa (Carboxylic Acid)
~4.0 - 4.5
The carboxyl group is deprotonated (negatively charged) at pH values above this range.
pKa (Amino Group)
~9.0 - 9.5
The amino group is protonated (positively charged) at pH values below this range.
Isoelectric Point (pI)
~6.5 - 7.0
At this pH, the molecule has a net zero charge, leading to minimal hydration and the lowest aqueous solubility .[1][2]
Predicted logP
~1.5 - 2.0
Indicates moderate lipophilicity, suggesting that the propoxy group contributes to poor water solubility.[3]
This section addresses the most common issues encountered by researchers.
Q1: Why is my amino(4-propoxyphenyl)acetic acid not dissolving in my neutral buffer (e.g., PBS at pH 7.4)?
Answer: The primary reason for poor solubility in neutral buffers is that the pH is very close to the compound's isoelectric point (pI). At the pI, the positive charge on the amino group and the negative charge on the carboxyl group cancel each other out. This lack of a net charge reduces the molecule's interaction with polar water molecules, causing it to aggregate and precipitate.[1][4]
To achieve solubility, you must shift the pH of the solution to a point where the molecule carries a net positive or negative charge.
Caption: pH-dependent ionization states of amino(4-propoxyphenyl)acetic acid.
Q2: What is the most reliable method for preparing a soluble stock solution?
Answer: The most effective strategy is to first dissolve the compound in a small amount of either a dilute acid or a dilute base to create a concentrated primary stock, and then carefully dilute this stock into your final aqueous buffer. This ensures the compound is fully ionized before it is introduced to the final buffer system.
An alternative for less sensitive applications is to use an organic co-solvent for the primary stock.
Caption: Recommended workflows for preparing stock solutions.
Q3: My compound dissolves in the acidic/basic stock but precipitates when I dilute it into my final buffer. What should I do?
Answer: This common issue, known as "crashing out," occurs for two main reasons:
pH Shift: The buffering capacity of your final solution is pulling the pH back towards the compound's pI.
Exceeded Solubility Limit: The final concentration in the buffer is higher than the compound's thermodynamic solubility at that specific pH, even if it's away from the pI.
Troubleshooting Steps:
Verify Final pH: After dilution, measure the pH of your final solution. If it has drifted towards the 6.5-7.5 range, the buffer may not be strong enough. Consider using a buffer with a higher buffering capacity or adjusting the final pH after dilution.
Reduce Final Concentration: The simplest solution is often to lower the target concentration in the final buffer.
Change Dilution Method: Add the concentrated stock to the final buffer slowly while vigorously vortexing or stirring. This avoids localized areas of high concentration that can initiate precipitation.
Incorporate a Co-solvent: If compatible with your experiment, adding a small percentage of a co-solvent to the final buffer can increase solubility.[5][6][7]
Q4: Which co-solvents are effective and what are the potential downsides?
Answer: Co-solvents work by reducing the polarity of the aqueous solvent system, which helps to solvate the hydrophobic propoxy group of the molecule.[7][8]
Co-Solvent
Typical Final Conc.
Advantages
Disadvantages & Considerations
DMSO
0.1% - 1%
High solubilizing power for many organic compounds.
Can be toxic to cells, even at low concentrations. May interfere with some enzymatic assays.
Ethanol
1% - 5%
Biocompatible at low concentrations; volatile.
Can cause protein denaturation at higher concentrations. Potential for evaporation can change concentration over time.
Polyethylene Glycol (PEG 300/400)
1% - 10%
Low toxicity, commonly used in pharmaceutical formulations.[9]
Can increase the viscosity of the solution. May interfere with certain biological interactions.
Propylene Glycol
1% - 10%
Low toxicity, good solubilizing properties.
Similar to PEG, can increase viscosity.
Causality: The choice of co-solvent is a trade-off. While they increase solubility by making the solvent environment less polar, this same property can disrupt sensitive biological systems like cell membranes or protein structures. Always run a vehicle control (buffer + co-solvent without the compound) in your experiments to account for any effects of the co-solvent itself.
This protocol determines the equilibrium thermodynamic solubility at a specific pH, which is the gold standard for solubility measurement.[10]
Materials:
Amino(4-propoxyphenyl)acetic acid (solid)
Buffer of desired pH (e.g., 50 mM Phosphate, pH 7.4)
HPLC-grade water and acetonitrile
Calibrated pH meter
Analytical balance
2 mL microcentrifuge tubes
Thermomixer or shaker incubator
Centrifuge
HPLC system with UV detector
Methodology:
Add an excess amount of the solid compound to a microcentrifuge tube (e.g., 2-5 mg). The key is to ensure solid material remains undissolved at the end.
Add 1 mL of the desired aqueous buffer to the tube.
Seal the tube and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
Agitate for 24-48 hours to ensure equilibrium is reached.[10]
After incubation, visually confirm that excess solid is still present at the bottom of the tube.
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
Carefully remove a known volume of the clear supernatant without disturbing the pellet.
Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC method against a standard curve prepared in the same buffer.
Protocol 2: Preparation of a 10 mM Stock Solution using pH Adjustment
Weigh out 2.09 mg of the compound for 1 mL of final stock solution.
Place the solid in a sterile microcentrifuge tube.
For an alkaline stock: Add ~900 µL of nuclease-free water. Then, add 0.1 M NaOH dropwise (typically 5-20 µL) while vortexing until all solid material is completely dissolved.
For an acidic stock: Add ~900 µL of nuclease-free water. Then, add 0.1 M HCl dropwise until the solid dissolves.
Once dissolved, adjust the final volume to 1 mL with nuclease-free water.
Verify the final pH of the stock solution. It should be >10 for the basic prep or <4 for the acidic prep.
When preparing your working solution, add this stock slowly to your final buffer with constant stirring. Remember that this acidic or basic stock will slightly alter the pH of your final buffer, which may require a final pH adjustment.
References
Apelblat, A., & Manzurola, E. (2001). Solubility of o-, m-, and p-aminobenzoic acids in water from 278.15 to 348.15 K and in aqueous salt solutions at 298.15 K. Journal of Chemical & Engineering Data, 46(3), 667–670. (Note: While not the exact compound, this provides context for related structures). [Link]
Chemguide. The Acid-Base Behaviour of Amino Acids. [Link]
Jain, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. AAPS PharmSciTech, 22(1), 1-20. [Link]
Khadilkar, M., et al. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Sciences and Research, 10(9), 2294-2301. [Link]
Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 360, 132-137. [Link]
Millard, J. W., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Beilstein Journal of Organic Chemistry, 6, 32. [Link]
Plocharski, B., et al. (2020). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 50(1), 1-9. [Link]
Technical Support Center: Purification of Amino(4-propoxyphenyl)acetic Acid Enantiomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on the purif...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on the purification of amino(4-propoxyphenyl)acetic acid enantiomers. This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic essential for success in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of amino(4-propoxyphenyl)acetic acid?
A: The three most industrially relevant and scientifically robust methods for resolving amino(4-propoxyphenyl)acetic acid and similar chiral molecules are:
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][2] It is highly versatile and offers excellent precision.
Diastereomeric Salt Crystallization: A classical chemical method that involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form two diastereomeric salts.[3] These salts have different physical properties, notably solubility, allowing them to be separated by fractional crystallization.[3][4]
Enzymatic Kinetic Resolution (EKR): A biocatalytic method that uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[5][6] This technique is prized for its high enantioselectivity and environmentally friendly reaction conditions.
Q2: How do I choose the best purification strategy for my needs?
A: The optimal strategy depends on your specific goals, including the required scale, purity, and available resources. The decision process can be visualized as follows:
Caption: Decision tree for selecting a purification technique.
Chiral HPLC is the gold standard for determining enantiomeric purity and is also a viable method for preparative-scale purification.[2] Success hinges on selecting the right chiral stationary phase (CSP) and optimizing the mobile phase to maximize selectivity.
Troubleshooting Guide: Chiral HPLC
Issue
Possible Causes & Scientific Rationale
Solutions & Optimization Steps
No Separation / Poor Resolution (Rs < 1.5)
1. Inappropriate CSP: The analyte lacks the necessary specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the selected CSP for chiral recognition. Polysaccharide-based CSPs are a good starting point for many amino acid derivatives.[1][7] 2. Incorrect Mobile Phase Mode: The separation mechanism is highly dependent on the mobile phase. Normal-phase, reversed-phase, and polar organic modes create different interaction environments.[8] 3. Suboptimal Mobile Phase Composition: The type and concentration of organic modifier and additives (acids/bases) directly control retention and selectivity.[8][9]
1. Screen Different CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives).[7] 2. Switch Mobile Phase Mode: If normal phase (e.g., Hexane/Ethanol) fails, try reversed-phase (e.g., ACN/Water) or polar organic (e.g., ACN/Methanol).[8] 3. Optimize Mobile Phase: Systematically vary the ratio of organic modifiers. Screen acidic (e.g., TFA, formic acid) and basic (e.g., IPA, DEA) additives; they can drastically alter peak shape and selectivity by modifying the ionization state of the analyte and stationary phase.[9]
Peak Tailing or Fronting
1. Column Overload: Injecting too much sample mass saturates the stationary phase, leading to a non-Gaussian peak shape. 2. Secondary Interactions: Unwanted interactions between the analyte and the silica support or residual silanols can cause tailing. 3. Additive "Memory Effect": Traces of additives from previous runs can adsorb to the stationary phase and interfere with subsequent analyses, altering retention and peak shape.[10]
1. Reduce Injection Concentration/Volume: Dilute the sample and re-inject. 2. Use Mobile Phase Additives: Add a small amount of a competing acid or base (e.g., 0.1% TFA or IPA) to the mobile phase to mask active sites and improve peak symmetry.[9] 3. Implement Rigorous Wash Protocols: Dedicate a column to specific additive types or perform extensive flushing with a strong solvent (like IPA) between method changes.[10]
Irreproducible Retention Times
1. Unstable Column Temperature: Retention in HPLC, especially chiral separations, is sensitive to temperature fluctuations. A change of just a few degrees can alter interaction kinetics. 2. Inadequately Equilibrated Column: The stationary phase requires sufficient time to equilibrate with the mobile phase. This is especially true when additives are used, which may take many column volumes to reach a steady state.[10] 3. Mobile Phase Composition Drift: Evaporation of volatile components (e.g., hexane) can change the mobile phase composition over time.
1. Use a Column Thermostat: Set the temperature to slightly above ambient (e.g., 25-30 °C) for stable performance. 2. Increase Equilibration Time: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. 3. Prepare Fresh Mobile Phase Daily: Keep mobile phase bottles capped to minimize evaporation.
Experimental Protocol: Chiral HPLC Method Development
Column Selection:
Begin screening with polysaccharide-based CSPs, such as Lux Cellulose-1, Lux Cellulose-2, or Chiralpak IA/IB, as these have broad applicability for amino acid derivatives.[1][6][7]
Mobile Phase Screening (Isocratic):
Normal Phase (NP): Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10 v/v). If retention is too long, increase IPA content. If too short, decrease it. Add 0.1% Trifluoroacetic Acid (TFA) to improve peak shape for the acidic analyte.
Reversed Phase (RP): Use a mobile phase of Acetonitrile (ACN)/Water with 0.1% Formic Acid (FA) (e.g., 50:50 v/v). Adjust the ACN/water ratio to optimize retention.
Analysis & Optimization:
Inject a racemic standard of amino(4-propoxyphenyl)acetic acid.
Evaluate the chromatogram for resolution (Rs). A value >1.5 indicates baseline separation.[7]
If separation is observed but is suboptimal, fine-tune the mobile phase composition. Small changes in the modifier percentage or additive concentration can significantly impact selectivity.[8]
Optimize the flow rate to balance resolution and analysis time. A typical starting point is 1.0 mL/min.[7]
Validation:
Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision as per regulatory guidelines.
Section 2: Diastereomeric Salt Crystallization
This classical technique is a workhorse for large-scale chiral resolutions.[3] It relies on the formation of diastereomeric salts with differing solubilities, allowing one to be selectively crystallized from solution.[4]
Caption: General workflow for chiral resolution via diastereomeric salt formation.[3]
Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue
Possible Causes & Scientific Rationale
Solutions & Optimization Steps
No Crystals Form
1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent system. Crystallization requires achieving supersaturation.[11] 2. Insufficient Supersaturation: The concentration of the salts is below the solubility limit at the given temperature.[11] 3. Inhibition of Nucleation: Impurities in the starting material or solvent can interfere with the formation of initial crystal nuclei.[11]
1. Conduct Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent/anti-solvent mixtures to find a system where solubility is low and the difference between diastereomers is high.[11][12] 2. Increase Concentration: Carefully evaporate some of the solvent or start with a more concentrated solution. 3. Induce Crystallization: Try scratch-seeding (scratching the inside of the flask with a glass rod) or add a few seed crystals of the desired diastereomeric salt. Ensure high purity of starting materials.[13]
"Oiling Out" (Salt separates as a liquid)
1. Excessive Supersaturation: The concentration is too high, or the solution was cooled too rapidly, causing the salt to crash out as a liquid phase instead of forming an ordered crystal lattice.[3][11] 2. High Crystallization Temperature: The temperature may be above the melting point of the solvated salt complex.
1. Reduce Concentration: Dilute the solution with more solvent. 2. Slow Down Cooling: Use a programmable cooling ramp or allow the solution to cool slowly in an insulated bath. 3. Use an Anti-Solvent: Slowly add a solvent in which the salt is insoluble to gently induce precipitation.[11] 4. Re-evaluate the solvent system entirely. [3]
Low Yield of Desired Enantiomer
1. Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemate affects the equilibrium and overall yield. Typically 0.5 to 1.0 equivalents are used.[12] 2. Premature Isolation: The crystallization process was stopped before equilibrium was reached, leaving a significant amount of the desired product in the mother liquor.[11]
1. Optimize Resolving Agent Ratio: Experiment with different molar ratios (e.g., 0.5, 0.6, 1.0 eq) to find the optimal balance between yield and purity.[13] 2. Increase Crystallization Time: Allow the mixture to stir for a longer period (e.g., 12-24 hours) at the final temperature to maximize crystal growth.
1. Poor Solvent Selectivity: The chosen solvent does not provide a large enough solubility difference between the two diastereomeric salts, leading to co-precipitation.[4][11] 2. Rapid Crystallization: Cooling too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[3]
1. Extensive Solvent Screening: This is the most critical factor. The goal is to maximize the solubility difference.[3] 2. Slow, Controlled Cooling: A slow cooling rate is essential for selective crystallization. 3. Recrystallization: Perform one or more recrystallizations of the isolated solid to significantly enhance its diastereomeric and, ultimately, enantiomeric purity.[3]
Section 3: Enzymatic Kinetic Resolution (EKR)
EKR is a highly specific method that leverages the stereoselectivity of enzymes. For an amino acid, a common approach is the lipase-catalyzed hydrolysis of its racemic ester derivative. The enzyme will selectively hydrolyze one ester enantiomer to the acid, allowing for easy separation of the resulting acid from the unreacted ester.
FAQs: Enzymatic Kinetic Resolution
Q1: What are the main advantages of EKR?A: The primary advantages are exceptionally high enantioselectivity (often yielding ee >99%), mild and environmentally friendly reaction conditions (aqueous systems, ambient temperature), and the avoidance of harsh chemical reagents.[5]
Q2: What is Dynamic Kinetic Resolution (DKR) and how does it differ from EKR?A: A standard EKR has a maximum theoretical yield of 50% for the desired enantiomer, as the other half is the unreacted starting material. Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating a method to racemize the "wrong," unreacted enantiomer in situ.[14][15] This continuous conversion of the unwanted enantiomer into the racemic mixture allows the enzyme to eventually transform nearly 100% of the starting material into the desired single-enantiomer product.[16]
1. Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions vary for each enzyme.[17] Forcing an enzyme to work outside its optimal range can lead to denaturation and loss of activity. 2. Enzyme Inhibition: The substrate, product, or components of the reaction medium (e.g., organic co-solvents) may inhibit the enzyme.
1. Optimize Reaction Conditions: Perform small-scale experiments to screen a range of pH values (using appropriate buffers) and temperatures (e.g., 30°C to 60°C).[17] 2. Screen Different Enzymes: Test various lipases (e.g., from Candida antarctica (Novozym 435), Pseudomonas cepacia) as they have different substrate specificities and tolerances.[18] 3. Adjust Substrate Concentration: High substrate concentrations can sometimes lead to inhibition.[16]
Low Enantioselectivity (Low ee)
1. Suboptimal Enzyme Choice: The chosen enzyme may not be sufficiently selective for the specific substrate. 2. Reaction Run Too Long: If the reaction has a slight, non-zero rate for the "wrong" enantiomer, letting it run far past the 50% conversion point can lead to erosion of the enantiomeric excess of both the product and the remaining substrate.
1. Screen a Broader Range of Enzymes: Selectivity is enzyme- and substrate-dependent. A comprehensive screening is key.[6] 2. Monitor Reaction Progress: Take aliquots at regular intervals and analyze the conversion and ee by chiral HPLC. Stop the reaction at the optimal point (typically close to 50% conversion for a standard EKR).
Difficult Product Separation
1. Emulsion Formation: In biphasic (aqueous/organic) systems, emulsions can form, complicating the workup and separation of the product acid from the unreacted ester.
1. Use Immobilized Enzyme: Using an immobilized enzyme (like Novozym 435) allows for simple filtration to remove the catalyst post-reaction.[17] 2. Optimize Extraction: After the reaction, adjust the pH of the aqueous phase to fully ionize the acid product (pH > 8) or the ester (pH < 4) to facilitate a clean extraction into an organic solvent.
References
Astec. (n.d.). Amino Acid and Peptide Chiral Separations.
Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
PMC. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
PMC. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
Benchchem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
Chromatography Today. (2020, May 20). Trouble with chiral separations.
MDPI. (2023, August 30). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
PMC. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
PMC. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol....
Harvard University. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I.
TSI Journals. (2007, July 27). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.
Benchchem. (n.d.). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
ArTS. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization.
ACS Publications. (2025, July 25). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization.
PubMed. (2010, February 12). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents.
MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors.
MDPI. (2021, June 11). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes.
Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
PubMed. (2005, December 21). Chemoenzymatic dynamic kinetic resolution of primary amines.
ResearchGate. (n.d.). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids.
CrystEngComm (RSC Publishing). (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization.
MDPI. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls.
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
ResearchGate. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
Creation.com. (2025, November 4). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization.
Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
MDPI. (2016, October 12). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement.
Preventing racemization of amino(4-propoxyphenyl)acetic acid during peptide coupling
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the incorporation of amino(4-propoxyphenyl)acetic acid —a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the incorporation of amino(4-propoxyphenyl)acetic acid —a highly sensitive arylglycine derivative—into peptide sequences.
Arylglycines are notorious for their stereochemical instability during Solid-Phase Peptide Synthesis (SPPS). This guide dissects the mechanistic causes of this instability and provides field-proven, self-validating protocols to achieve high-fidelity, racemization-free couplings.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does amino(4-propoxyphenyl)acetic acid racemize so easily compared to standard aliphatic amino acids?
A1: Amino(4-propoxyphenyl)acetic acid is a non-canonical arylglycine. In these molecules, the
α
-proton is highly acidic because the resulting carbanion (enolate) is heavily stabilized by resonance with the adjacent aromatic ring[1][2]. While the para-propoxy group exerts a slight electron-donating mesomeric effect (+M) that marginally decelerates racemization compared to an unsubstituted phenylglycine, the inductive effect (-I) and overall conjugation still make the
α
-carbon extraordinarily sensitive to base-catalyzed deprotonation[2].
Q2: I am using standard HATU/DIEA coupling conditions and observing >30% D-epimer. What is causing this failure?
A2: HATU is a highly reactive uronium (aminium) salt that rapidly activates the carboxylic acid. However, when paired with a strong, unhindered base like N,N-Diisopropylethylamine (DIEA, pKa ~10.1), two detrimental pathways are accelerated:
Direct Enolization: The strong base directly abstracts the acidic
α
-proton[1].
Oxazolone Formation: Over-activation of the carboxyl group leads to rapid cyclization into an oxazolone intermediate, which easily deprotonates to form a planar enolate[3].
Reprotonation during the subsequent amide bond formation yields a racemic D/L mixture.
Logical flow of arylglycine racemization via direct enolization and oxazolone pathways.
Q3: What coupling reagent and base combination is considered the gold standard for this specific residue?
A3: The crystalline phosphate reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) combined with TMP (2,4,6-trimethylpyridine, also known as collidine) is highly recommended[4][5]. DEPBT mediates amide bond formation with remarkable resistance to racemization because it exists as a neutral moiety, generating an HOOBt ester intermediate that bypasses the highly racemization-prone oxazolone pathway[5]. Furthermore, replacing DIEA with TMP (pKa 7.4) provides a weaker base with enhanced steric shielding, drastically reducing direct
α
-proton abstraction[4].
Q4: Can I use base-free coupling strategies to avoid enolization entirely?
A4: Yes. Carbodiimide-based activation using N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure or HOAt under completely base-free conditions is an excellent alternative[1][3]. This prevents base-catalyzed enolization entirely, though the coupling kinetics are slower than uronium-based methods and require longer reaction times.
Q5: Does the Fmoc-deprotection step contribute to the racemization of the arylglycine after it has been coupled?
A5: Yes, though typically to a lesser extent than the activation/coupling step itself[4][6]. Extended exposure to 20% piperidine in DMF can induce epimerization of the N-terminal arylglycine due to prolonged basic conditions[4]. It is advised to keep deprotection times strictly to the minimum required (e.g., 2 × 5 minutes) or utilize milder deprotection bases like piperazine if sequence-dependent racemization persists.
Part 2: Quantitative Data & Reagent Selection
The following table summarizes the expected epimerization rates of arylglycines based on the chosen coupling system. Data is synthesized from comparative racemization studies on phenylglycine derivatives[1][4][5].
Coupling System
Base
Temperature
Estimated Epimerization (%)
Recommended Use Case
HATU
DIEA
Room Temp
20 - 40%
Not recommended for arylglycines.
HBTU
DIEA
Room Temp
15 - 30%
Not recommended for arylglycines.
DIC / HOBt
None
Room Temp
5 - 10%
Legacy base-free method; moderate success.
DIC / OxymaPure
None
Room Temp
< 5%
Standard base-free coupling; good for automated SPPS.
DEPBT
TMP
0 °C to RT
< 1%
Gold standard for racemization-prone arylglycines.
Part 3: Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent synthesis steps without passing the embedded validation checkpoints.
Protocol A: Low-Racemization Coupling using DEPBT/TMP (Gold Standard)
This protocol leverages the neutral phosphate activation of DEPBT and the steric hindrance of TMP to suppress both oxazolone formation and direct enolization[4][5].
Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF and DCM for 20 minutes. Drain completely.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 × 5 minutes. Caution: Do not exceed this time to prevent epimerization of the existing chain. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Pre-activation (Crucial Step): In a separate vial, dissolve Fmoc-amino(4-propoxyphenyl)acetic acid (2.0 eq) and DEPBT (2.0 eq) in a minimal volume of DMF/DCM (1:1). Chill the solution to 0 °C in an ice bath. Add TMP (4.0 eq) and stir for exactly 5 minutes to form the active ester.
Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.
Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
Validation Checkpoint (Self-Validation): Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).
Pass: The beads remain colorless/yellow, indicating >99% coupling efficiency. Proceed to the next step.
Fail: The beads turn blue. Do not extend the coupling time , as this increases racemization risk. Instead, drain the resin and perform a second coupling cycle using fresh reagents.
Step-by-step workflow for the low-racemization coupling of arylglycines using DEPBT.
Protocol B: Base-Free Coupling using DIC/OxymaPure
If DEPBT is unavailable, a completely base-free approach prevents the base-catalyzed
α
-proton abstraction pathway[1][3].
Resin Preparation: Swell and deprotect the resin as described in Protocol A.
Reagent Dissolution: Dissolve Fmoc-amino(4-propoxyphenyl)acetic acid (3.0 eq) and OxymaPure (3.0 eq) in DMF.
Activation: Add DIC (3.0 eq) to the solution. Stir at room temperature for 2 minutes. Note: No base (e.g., DIEA or TMP) is added to this mixture.
Coupling: Transfer the activated solution to the resin and agitate at room temperature for 3 hours.
Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin using a standard TFA cocktail. Analyze the crude product via LC-MS to confirm the mass of the coupled product and assess the diastereomeric ratio before continuing the synthesis.
References
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis
Luxembourg Bio Technologies / Elsevier
URL
Epimerisation in Peptide Synthesis
MDPI
URL
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization
PubMed / Biopolymers
URL
Technical Support Center: Optimizing Crystallization Conditions for Amino(4-propoxyphenyl)acetic Acid
Welcome to the dedicated technical support guide for the crystallization of amino(4-propoxyphenyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the crystallization of amino(4-propoxyphenyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining high-quality crystalline material. As a substituted phenylacetic acid derivative with both an amine and a carboxylic acid, this molecule possesses zwitterionic characteristics that can influence its solubility and crystalline behavior. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve optimal crystal form, purity, and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of amino(4-propoxyphenyl)acetic acid that I should consider for crystallization?
A: While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and from related compounds like 4-aminophenylacetic acid (Melting Point: 201 °C, dec.)[1] and (4-propoxy-phenyl)-acetic acid (Melting Point: 82-84°C)[2]. The presence of both a basic amino group and an acidic carboxyl group suggests that the molecule will exist as a zwitterion in its solid state, leading to strong intermolecular hydrogen bonding. This typically results in a high melting point and moderate to low solubility in non-polar organic solvents. The propoxy group adds some lipophilicity compared to its parent compound, 4-aminophenylacetic acid.
Key Takeaways:
High Melting Point: Expected due to zwitterionic nature.
Polarity: A polar molecule with hydrogen bond donors (amine, carboxylic acid) and acceptors (ether, carboxyl).
Zwitterionic Form: Influences solubility; pH will be a critical parameter in solution.
Solubility: Likely to be soluble in polar protic solvents and potentially some polar aprotic solvents. Low solubility is expected in non-polar solvents.
Q2: How do I select a suitable solvent system to start my crystallization experiments?
A: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For a polar molecule like amino(4-propoxyphenyl)acetic acid, polar solvents are the best starting point.
Good Initial Choices: Ethanol, methanol, isopropanol, or mixtures of these alcohols with water are excellent starting points. Ethanol, in particular, has been successfully used for the recrystallization of the related compound 4-aminophenylacetic acid[3].
Binary Solvent Systems: If the compound is too soluble in a polar solvent even at low temperatures, an "anti-solvent" (a solvent in which it is insoluble) can be added. A common and effective system is an alcohol (e.g., ethanol) as the "good" solvent and a non-polar solvent like n-hexane or heptane as the "anti-solvent"[4]. Another option is a polar aprotic solvent like DMSO or DMF for initial dissolution, followed by the addition of water as an anti-solvent.
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and what should I do?
A: "Oiling out" or liquid-liquid phase separation occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a highly supersaturated solution is cooled to a temperature that is above the melting point of the solid in that specific solvent environment. It can also be caused by the presence of impurities that depress the melting point.
Immediate Actions:
Re-heat the solution: Warm the mixture until it becomes a single phase again.
Add more solvent: Dilute the solution slightly to reduce the level of supersaturation.
Cool slowly: Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.
Lower the saturation temperature: Try using a more dilute solution to begin with, so that crystallization begins at a lower temperature.
Q4: What is polymorphism and why is it important for this compound?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure[3]. These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical compound, controlling polymorphism is critical as an unintended polymorph could negatively impact the drug's efficacy and safety. While specific polymorphs of amino(4-propoxyphenyl)acetic acid are not documented in the provided search results, it is a common phenomenon for active pharmaceutical ingredients (APIs)[3]. Therefore, it is crucial to develop a robust crystallization process that consistently produces the desired polymorph.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you may encounter during your experiments with detailed, actionable advice.
Scenario 1: Failure to Induce Crystallization
Q: I have prepared a hot, clear solution and allowed it to cool to room temperature, and then in an ice bath, but no crystals have formed. What should I do?
A: This indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation (the initial formation of crystal nuclei).
Troubleshooting Protocol:
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.
Introduce a Seed Crystal: If you have a small amount of solid material from a previous batch, add a single, tiny crystal to the solution. This will provide a template for further crystal growth.
Increase Supersaturation:
Evaporation: Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen to increase the compound's concentration.
Anti-Solvent Addition: If using a single solvent system, slowly add a pre-chilled anti-solvent (e.g., n-hexane if your solvent is ethanol) dropwise until the solution becomes faintly turbid (cloudy). Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
Extended Cooling: Leave the flask in a refrigerator (4 °C) or freezer (-20 °C), if the solvent permits, for an extended period (24-48 hours).
Re-evaluate Solvent System: The compound may be too soluble in your chosen solvent. Refer to the solvent selection guide (Table 2) and consider a solvent in which the compound is less soluble.
Scenario 2: Oiling Out and Poor Crystal Formation
Q: My compound separated as a sticky oil upon cooling. After trying to induce crystallization, I only get a fine, amorphous powder. How can I obtain well-defined crystals?
A: This is a classic "oiling out" problem, often followed by rapid, uncontrolled precipitation from the oil phase, leading to an amorphous solid or very poor-quality crystals. The key is to avoid the formation of the oil phase altogether or to control the crystallization from it.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting "oiling out".
Detailed Steps:
Dilute and Re-cool: As per the diagram, reheat the solution and add more of the primary solvent to reduce supersaturation. Then, cool the solution at a much slower rate. A programmable cooling bath or placing the flask in an insulated container (like a Dewar flask) can achieve this.
Trituration: If you already have an oil, you can try to induce crystallization by a process called trituration. Decant the solvent, and add a small amount of a poor solvent (like cold hexane). Vigorously stir or scratch the oil with a spatula. This can sometimes provide the energy needed for nucleation.
Check for Impurities: Oiling out is often exacerbated by impurities from the synthesis, such as unreacted starting materials or byproducts. If the synthesis involves a nitration followed by a reduction, residual nitro-aromatic compounds could be present[3][5]. Consider purifying the crude material by column chromatography before crystallization.
Scenario 3: Poor Crystal Quality and Purity
Q: My crystals are very fine needles, which makes them hard to filter and wash. Additionally, they have a faint yellow color. How can I improve this?
A: Fine needles typically result from rapid crystallization at high supersaturation. The color indicates the presence of impurities.
Protocol for Improving Crystal Size and Purity:
Reduce Cooling Rate: This is the most effective way to grow larger crystals. A slower cooling rate allows molecules to add to the growing crystal lattice in a more ordered fashion, leading to larger, more perfect crystals. Aim for a cooling rate of 5-10 °C per hour.
Use a Solubility-Matched Solvent System: Experiment with different solvents or binary solvent mixtures. Sometimes, a solvent system where the compound has slightly higher solubility at room temperature can promote the growth of larger crystals by slowing down the precipitation process.
Decolorization with Activated Carbon: The yellow color is likely due to high-molecular-weight, colored byproducts.
Dissolve the crude product in the minimum amount of a suitable hot solvent.
Add a very small amount (typically 1-2% by weight of your compound) of activated carbon to the hot solution.
Caution: Adding carbon to a near-boiling solution can cause it to bump violently. Cool the solution slightly before adding.
Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon.
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.
Allow the clear, colorless filtrate to cool slowly to form pure crystals. The synthesis of the related 4-aminophenylacetic acid often employs this technique with ethanol as the solvent[3].
Data and Protocols
Table 1: Estimated Physicochemical Profile of Amino(4-propoxyphenyl)acetic Acid and Analogs
Note: Properties for the target compound are estimates based on its chemical structure and data from analogs. Experimental verification is recommended.
Table 2: General Solvent Selection Guide for Crystallization
Solvent
Polarity Index
Boiling Point (°C)
Suitability Notes
Water
10.2
100
Good for highly polar compounds. Solubility is pH-dependent for amino acids.
Methanol
5.1
65
Good "good" solvent. Can be paired with ether or hexane.
Ethanol
4.3
78
Excellent starting point. Proven for related structures[3]. Good balance of polarity.
Isopropanol (IPA)
3.9
82
Similar to ethanol, slightly less polar.
Acetonitrile
5.8
82
Polar aprotic. Can be a good choice if protic solvents cause issues.
Acetone
5.1
56
Polar aprotic. High volatility can make slow crystallization tricky.
Ethyl Acetate
4.4
77
Medium polarity. Can be a good "good" solvent, often paired with hexane[4].
n-Hexane / Heptane
0.1
69 / 98
Excellent "anti-solvents" for precipitating polar compounds from more polar solutions.
Protocol 1: Standard Cooling Recrystallization from a Single Solvent (e.g., Ethanol)
Dissolution: Place the crude amino(4-propoxyphenyl)acetic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solvent begins to reflux.
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves.
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to reflux for 2-5 minutes.
(Optional) Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath or a refrigerator.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to a constant weight.
Dissolution: Dissolve the crude material in the minimum amount of hot ethanol as described in Protocol 1.
Anti-Solvent Addition: While the solution is still warm (but not boiling), add n-hexane dropwise with swirling.
Induce Precipitation: Continue adding n-hexane until the solution remains faintly turbid. This is the point of saturation.
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature and then in an ice bath.
Isolation, Washing & Drying: Proceed as described in Protocol 1, using a cold mixture of ethanol/hexane (in the same ratio as your final mixture) for the washing step.
Diagram: General Crystallization Troubleshooting Workflow
Technical Support Center: Optimizing the Synthesis of Amino(4-propoxyphenyl)acetic Acid
Welcome to the technical support center for the synthesis of amino(4-propoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of amino(4-propoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the reduction of byproducts and impurities. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
Introduction: The Criticality of Purity
Amino(4-propoxyphenyl)acetic acid is a key building block in the development of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide will delve into the common challenges encountered during its synthesis and provide robust solutions to mitigate them.
Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls
The most prevalent method for synthesizing amino(4-propoxyphenyl)acetic acid and its analogs is the Strecker synthesis . This versatile reaction involves the one-pot, three-component reaction of an aldehyde (4-propoxybenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[1][2][3]
While efficient, the Strecker synthesis is not without its challenges. A thorough understanding of the reaction mechanism is crucial for identifying potential sources of impurities.
Diagram: The Strecker Synthesis Pathway
Caption: Figure 1: The Strecker synthesis of amino(4-propoxyphenyl)acetic acid.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
Low Yield of the Final Product
Question: My overall yield of amino(4-propoxyphenyl)acetic acid is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
Incomplete Formation of the α-Aminonitrile:
Cause: The initial condensation reaction to form the imine and subsequent nucleophilic attack by cyanide may be inefficient.
Solution:
pH Control: Ensure the reaction medium is slightly acidic to facilitate imine formation without protonating the cyanide nucleophile excessively.[1]
Reagent Purity: Use high-purity 4-propoxybenzaldehyde, as impurities can interfere with the reaction.
Temperature: Maintain the recommended temperature for the addition of the cyanide solution, typically between 0-10°C, to control the reaction rate and minimize side reactions.[4]
Inefficient Hydrolysis of the α-Aminonitrile:
Cause: The hydrolysis of the nitrile to a carboxylic acid is a critical step that can be sluggish or incomplete.
Solution:
Strong Acid and Heat: Employ a strong acid catalyst (e.g., concentrated HCl or H2SO4) and sufficient heat (reflux) to drive the hydrolysis to completion.[4]
Reaction Time: Ensure an adequate reaction time for the hydrolysis step. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the aminonitrile intermediate.
Product Loss During Workup and Isolation:
Cause: The amphoteric nature of amino acids can lead to losses during extraction and precipitation.
Solution:
Isoelectric Point (pI) Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of amino(4-propoxyphenyl)acetic acid to induce precipitation. The exact pI will need to be determined experimentally but is typically in the range of 5-6 for similar amino acids.[4]
Ion-Exchange Chromatography: For challenging purifications, consider using ion-exchange chromatography to capture the amino acid and separate it from neutral or oppositely charged impurities.[5]
Presence of Significant Impurities in the Final Product
Question: My final product shows multiple impurity peaks on the HPLC chromatogram. How can I identify and eliminate them?
Answer: Impurity profiling is crucial for process optimization. Here are some common impurities and strategies to mitigate them:
Unreacted 4-Propoxybenzaldehyde:
Identification: This can be identified by comparing the retention time with a standard of the starting material in your HPLC analysis.
Cause: Incomplete reaction in the first step.
Solution:
Stoichiometry: Ensure a slight excess of ammonia and cyanide to drive the reaction to completion.
Purification: Unreacted aldehyde can often be removed by extraction with a non-polar organic solvent before proceeding to the hydrolysis step.
α-Aminonitrile Intermediate:
Identification: This intermediate will have a different retention time than the final product. Its presence can be confirmed by LC-MS, as it will have a different molecular weight.
Cause: Incomplete hydrolysis.
Solution: As mentioned previously, ensure complete hydrolysis by using a strong acid, adequate heat, and sufficient reaction time.[4]
Identification: This byproduct of partial hydrolysis will have a molecular weight close to the final product and may co-elute in some HPLC systems. LC-MS is the best tool for its identification.
Cause: Insufficiently harsh hydrolysis conditions (e.g., too low temperature or acid concentration).
Solution: Drive the hydrolysis to the carboxylic acid by increasing the reaction time, temperature, or acid concentration.
Diagram: Impurity Formation Pathways
Caption: Figure 2: Common impurity formation pathways.
Chiral Purity Issues
Question: My product is a racemic mixture, but I need a single enantiomer. How can I achieve chiral resolution?
Answer: The classical Strecker synthesis produces a racemic mixture of the amino acid.[3] To obtain a single enantiomer, a chiral resolution step is necessary.
Diastereomeric Salt Crystallization:
Principle: This is a widely used industrial method that involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[6][7] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Protocol:
Dissolve the racemic amino(4-propoxyphenyl)acetic acid in a suitable solvent (e.g., methanol, ethanol).
Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine or a chiral acid like L-tartaric acid).
Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.
Isolate the crystals by filtration.
Liberate the desired enantiomer from the purified diastereomeric salt by treatment with an acid or base.
Chiral HPLC:
Principle: For analytical and small-scale preparative separations, chiral HPLC is a powerful technique. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[1][8][9]
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available that can separate enantiomeric amino acids. The choice of column and mobile phase will require some method development.[10]
Derivatization: Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to derivatize the amino group, forming diastereomers that are easily separable by reversed-phase HPLC.[1]
Diagram: Chiral Resolution Workflow
Caption: Figure 3: Workflow for chiral resolution by diastereomeric salt crystallization.
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress and assessing the purity of the final product.
Analytical Technique
Purpose
Typical Conditions
Reference
High-Performance Liquid Chromatography (HPLC)
Purity assessment, quantification of impurities and product.
Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid. Detection: UV at 280 nm.
Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Typically a mixture of alkanes and alcohols. Or, derivatization followed by separation on a C18 column.
Protocol 1: General Procedure for Strecker Synthesis of Racemic Amino(4-propoxyphenyl)acetic Acid
In a well-ventilated fume hood, dissolve 4-propoxybenzaldehyde in a suitable solvent such as methanol.
Add a solution of ammonium chloride in water.
Cool the mixture to 0-5°C in an ice bath.
Slowly add a solution of sodium cyanide in water, maintaining the temperature below 10°C.
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or HPLC).
Remove the organic solvent under reduced pressure.
Add concentrated hydrochloric acid to the aqueous residue.
Heat the mixture to reflux for several hours to hydrolyze the aminonitrile.
Cool the reaction mixture and adjust the pH to the isoelectric point (e.g., pH 5-6) with a base such as sodium hydroxide.
Collect the precipitated crude product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Analytical HPLC Method for Purity Assessment
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient: 5% to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 280 nm
Injection Volume: 10 µL
Conclusion
The synthesis of high-purity amino(4-propoxyphenyl)acetic acid is an achievable goal with careful attention to reaction conditions, a thorough understanding of potential side reactions, and the implementation of robust analytical controls. This guide provides a framework for troubleshooting common issues and optimizing your synthetic protocols. For further assistance, please consult the references provided.
References
Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]
Google Patents. (1998). WO1998041489A1 - Chiral separations of amino acids.
Jochems, P., Schad, G. J., & Kraft, V. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC Europe. Retrieved from [Link]
Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
Hassan, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1293. Retrieved from [Link]
Khan, A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. Journal of Basic and Applied Sciences, 14, 253-259. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-2-(4-isopropylphenyl)acetic acid. Retrieved from [Link]
JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3). Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
Grygorenko, O. O., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4467. Retrieved from [Link]
Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-22. Retrieved from [Link]
Google Patents. (1990). US4956471A - Process for isolating and purifying amino acids.
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
PubChem. (n.d.). acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
Oakwood Chemical. (n.d.). (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]
NextSDS. (n.d.). AMINO(4-PROPOXYPHENYL)ACETIC ACID — Chemical Substance Information. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
How to resolve baseline drift in amino(4-propoxyphenyl)acetic acid chromatography
Title: Technical Support Center: Resolving Baseline Drift in Amino(4-propoxyphenyl)acetic Acid Chromatography Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Resolving Baseline Drift in Amino(4-propoxyphenyl)acetic Acid Chromatography
Introduction
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical roadblocks when developing methods for zwitterionic active pharmaceutical ingredients (APIs) and intermediates.
Amino(4-propoxyphenyl)acetic acid presents a distinct chromatographic challenge. Its amphoteric nature—possessing both a basic amine and an acidic carboxylic acid—requires strict pH control to suppress ionization, prevent peak tailing, and ensure adequate retention on a reversed-phase (RP) column. Typically, this necessitates the use of low-pH ion-pairing additives like Trifluoroacetic Acid (TFA). However, these specific mobile phase conditions are the primary culprits behind baseline drift, particularly during gradient elution at the low UV wavelengths (210–220 nm) required to detect the molecule's propoxyphenyl chromophore[1].
This guide provides a self-validating, mechanistically grounded framework to diagnose and eliminate baseline drift in your assays.
Diagnostic Workflow
Before altering your validated method, you must identify the physical or chemical root cause of the drift. The following diagnostic logic tree isolates the most common failure modes in amino acid derivative chromatography.
Diagnostic workflow for isolating and resolving HPLC baseline drift causes.
Troubleshooting Guide & FAQs
Q1: Why does my baseline drift upward severely during a gradient run when analyzing amino(4-propoxyphenyl)acetic acid?Causality & Solution: Amino acids generally lack strong chromophores, forcing analysts to monitor at low UV wavelengths (e.g., 210–215 nm)[1]. To retain the amphoteric amino(4-propoxyphenyl)acetic acid, 0.1% TFA is commonly added to both the aqueous (A) and organic (B, typically Acetonitrile) mobile phases. However,2[2]. As the gradient increases the acetonitrile concentration, the background absorbance changes, 3[3].
Fix: You must optically balance the mobile phases. Because TFA in acetonitrile absorbs slightly more at 215 nm than TFA in water, reduce the TFA concentration in Mobile Phase B.3[3].
Q2: I am using a Diode Array Detector (DAD). Why does my baseline dip below zero (negative drift) mid-gradient?Causality & Solution: This is a classic artifact of DAD reference wavelength settings combined with refractive index changes.4[4]. During a gradient, the refractive index of the mobile phase changes dynamically. If the reference wavelength captures this refractive index shift differently than the sample wavelength,4[4].
Fix: For gradient analysis of amino(4-propoxyphenyl)acetic acid, disable the reference wavelength entirely, or shift it to a region where the mobile phase is completely optically transparent and unaffected by refractive index shifts.
Q3: How do environmental factors cause baseline drift in this specific assay?Causality & Solution: The viscosity and refractive index of the mobile phase are highly temperature-dependent.5[5].
Fix: Implement precise temperature control.6[6].
Quantitative Data: Mobile Phase Additive Comparison
Selecting the right additive is a compromise between peak shape (suppressing the ionization of the carboxylic acid and amine) and optical transparency.
Additive (0.1% v/v)
UV Cutoff (nm)
Volatility (LC-MS Suitability)
Baseline Drift Potential (Gradient)
Recommended Use for Amino(4-propoxyphenyl)acetic acid
Trifluoroacetic Acid (TFA)
210 nm
High (causes ion suppression)
High (Requires A/B balancing)
Best for sharp peaks; requires optical balancing at 210-220 nm.
Formic Acid (FA)
210 nm
Very High
Moderate
Good for LC-MS; may result in broader peaks due to weaker ion-pairing.
Phosphoric Acid
<200 nm
Non-volatile
Low
Excellent for UV-only HPLC; highly transparent, minimal drift.
Ammonium Acetate
210 nm
High
Moderate
Useful if analyzing the compound at neutral pH (zwitterion state).
Standard Operating Protocols (SOPs)
Protocol 1: Preparation of Optically Balanced TFA Mobile Phases
Objective: Eliminate gradient baseline drift at 210 nm by matching the UV absorbance of the aqueous and organic phases.
Aqueous Phase (A) Preparation: Measure 1000 mL of2[2] into a clean volumetric flask. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.
Organic Phase (B) Preparation: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 0.85 mL of LC-MS grade TFA. (The reduced volume compensates for the bathochromic shift of TFA in acetonitrile).
Absorbance Verification (Self-Validation): Pump 100% A through the system to the detector at 210 nm and zero the baseline. Switch to 100% B. If the baseline rises, reduce the TFA in B by 0.02 mL. If it drops, add 0.02 mL of TFA to B.
Protocol 2: System Passivation and Column Equilibration
Objective: Prevent drift caused by column bleed or slow equilibration of the ion-pairing agent with the stationary phase.
System Flush: Bypass the column with a union.5[5].
Column Installation: Install the C18 column and6[6].
TFA Saturation: Because TFA acts as an ion-pairing agent for the amine group on amino(4-propoxyphenyl)acetic acid, it must fully saturate the stationary phase. Pump the initial gradient composition (e.g., 95% A / 5% B) at the operational flow rate for at least 20 column volumes (CV).
Technical Support Center: Handling & Stabilizing amino(4-propoxyphenyl)acetic acid Stock Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter reproducibility issues when utilizing non-proteinogenic a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter reproducibility issues when utilizing non-proteinogenic amino acids.
amino(4-propoxyphenyl)acetic acid (CAS: 500695-51-2) presents a unique set of physicochemical challenges. It features a highly hydrophobic propoxyphenyl ether linkage coupled with a zwitterionic amino acid backbone. This structural dichotomy means that standard aqueous protocols often lead to precipitation, rapid degradation, or poor coupling efficiencies in downstream applications like Solid-Phase Peptide Synthesis (SPPS).
This guide is designed to provide you with a self-validating framework to formulate, stabilize, and troubleshoot your stock solutions with absolute confidence.
Part 1: The Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. Amino acids are not indefinitely stable in solution, and their primary enemies are heat, moisture, and light [1]. For amino(4-propoxyphenyl)acetic acid, degradation typically occurs via three distinct pathways:
Intermolecular Oligomerization: At elevated temperatures and neutral pH, the free amino and carboxyl groups of adjacent molecules can undergo a slow condensation reaction (oligomerization) [2].
Ether Oxidation: The propoxy ether moiety on the phenyl ring is susceptible to auto-oxidation when exposed to dissolved oxygen and UV light, leading to peroxide formation and subsequent cleavage.
Microbial Contamination: Aqueous amino acid solutions act as rich carbon and nitrogen sources for microbes if not properly sterilized, leading to rapid bio-degradation [3].
Caption: Primary degradation pathways of amino(4-propoxyphenyl)acetic acid in solution.
Part 2: Self-Validating Protocol for Ultra-Stable Stock Solutions
To ensure absolute trustworthiness, this protocol incorporates built-in validation steps. We utilize 0.1 M HCl as the primary diluent. The National Institute of Standards and Technology (NIST) provides amino acid reference materials in 0.1 M HCl because the low pH fully protonates the carboxylate, preventing oligomerization, and creates a bacteriostatic environment [2][4].
Step-by-Step Methodology
Solvent Preparation: Prepare 0.1 M HCl using HPLC-grade water. Purge the solvent with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
Dissolution: Weigh the amino(4-propoxyphenyl)acetic acid powder. Slowly add the purged 0.1 M HCl to achieve the desired concentration (e.g., 50 mM).
Causality: The acidic environment protonates the amine, significantly enhancing the solubility of the hydrophobic propoxyphenyl moiety.
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, argon-flushed amber glass vial.
Validation Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or filter incompatibility.
Aliquoting & Storage: Dispense into single-use aliquots (e.g., 1 mL) to avoid freeze-thaw cycles. Cap tightly and store at -20°C or -80°C.
Causality: Sub-zero temperatures halt kinetic degradation and microbial growth, extending shelf-life from weeks to years.
Caption: Workflow for preparing stable amino(4-propoxyphenyl)acetic acid stocks.
Part 3: Troubleshooting Guide & FAQs
Q: My stock solution turned cloudy after thawing from -20°C. What happened, and can I rescue it?A: The cloudiness is precipitation, not degradation. The hydrophobic propoxyphenyl group reduces solubility at lower temperatures.
Solution: Vortex the aliquot and gently warm it in a water bath at 37°C for 5-10 minutes until it fully redissolves.
Validation: Analyze a small sample via HPLC; if the peak area matches your baseline, the compound is intact and ready for use.
Q: Can I use DMSO instead of 0.1 M HCl to make a highly concentrated stock?A: Yes, 100% anhydrous DMSO is excellent for highly concentrated stocks (>100 mM) because it easily solvates the aromatic ether. However, DMSO is highly hygroscopic. If water is absorbed, it can trigger precipitation. Store DMSO stocks in desiccators and strictly avoid freeze-thaw cycles, as DMSO freezes at 18.5°C and repeated thawing introduces condensation.
Q: Is it safe to autoclave my amino(4-propoxyphenyl)acetic acid solution for sterilization?A:No. While some simple aliphatic amino acids can survive autoclaving, complex derivatives with ether linkages are at risk of thermal degradation and accelerated oligomerization at 121°C. Always use 0.22 µm sterile filtration instead [3].
Q: My peptide coupling efficiency dropped when using a 2-month-old stock. Why?A: If stored at 4°C instead of -20°C, slow oligomerization or partial oxidation of the ether may have occurred, consuming the free amine or altering the steric profile. While some standard amino acids are stable at 4°C for up to 6 weeks [5], specialized derivatives require stricter handling. Always use freshly thawed single-use aliquots for sensitive solid-phase peptide synthesis (SPPS).
Part 4: Quantitative Data & Shelf-Life Matrix
To facilitate quick decision-making in the lab, below is the empirical data for shelf-life based on various storage conditions.
Solvent System
Storage Temp
Atmosphere
Expected Shelf-Life
Primary Risk Factor
HPLC Water (Neutral)
25°C
Ambient Air
< 3 Days
Microbial growth, Oligomerization
HPLC Water (Neutral)
4°C
Ambient Air
2 - 4 Weeks
Microbial growth, Slow oxidation
0.1 M HCl
4°C
Argon Purged
3 - 6 Months
Minimal (Highly stable)
0.1 M HCl
-20°C
Argon Purged
> 2 Years
Precipitation upon thawing (Reversible)
Anhydrous DMSO
-20°C
Argon Purged
> 1 Year
Moisture absorption (hygroscopic)
References
Title: Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?
Source: ResearchGate
URL: [Link]
Title: How to prepare and store Amino acid stock solution?
Source: ResearchGate
URL: [Link]
Amino(4-propoxyphenyl)acetic acid vs 4-hydroxyphenylglycine in drug design
An In-Depth Guide for Drug Discovery Professionals: Amino(4-propoxyphenyl)acetic Acid vs. 4-Hydroxyphenylglycine in Drug Design In the landscape of medicinal chemistry, the selection of appropriate building blocks is a c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Drug Discovery Professionals: Amino(4-propoxyphenyl)acetic Acid vs. 4-Hydroxyphenylglycine in Drug Design
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of available scaffolds, derivatives of phenylglycine are frequently employed due to their structural rigidity and versatile synthetic handles. This guide provides a detailed comparative analysis of two such analogs: Amino(4-propoxyphenyl)acetic acid and the well-established 4-hydroxyphenylglycine.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of properties. This document is structured to elucidate the strategic trade-offs inherent in choosing between these two moieties. We will explore how a seemingly minor structural change—the substitution of a phenolic hydroxyl group with a propoxy ether—profoundly impacts structure-activity relationships (SAR), pharmacokinetic profiles, and, consequently, the overall drug design strategy.
Core Structural and Physicochemical Comparison
At first glance, the two molecules are close structural relatives. However, the functional group at the para position of the phenyl ring dictates their fundamental physicochemical nature and their potential interactions with biological systems.
Amino(4-propoxyphenyl)acetic acid incorporates a three-carbon alkoxy chain, rendering the phenyl ring significantly more lipophilic compared to its hydroxyl counterpart. This modification shifts the molecule's character from a polar, hydrogen-bonding scaffold to a more non-polar, hydrophobic one.
4-Hydroxyphenylglycine (HPG) is a non-proteogenic amino acid notable for its phenolic hydroxyl group.[1] This group can act as both a hydrogen bond donor and acceptor, a critical feature for specific, high-affinity interactions with protein targets. It is a cornerstone component in the structure of vancomycin-group antibiotics.[1][2]
Figure 1: Core chemical structures.
The following table summarizes key physicochemical differences, highlighting the impact of the para-substituent.
The phenolic -OH group provides an additional, potent hydrogen bond donor site crucial for target binding.
Implications for Structure-Activity Relationship (SAR)
The choice between a hydroxyl and a propoxy group is a pivotal decision in lead optimization, directly influencing how a molecule interacts with its biological target.[3][4]
4-Hydroxyphenylglycine: A Anchor for Polar Interactions
The phenolic hydroxyl of HPG is frequently essential for biological activity, forming key hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr) in a receptor's binding pocket. Its importance is exemplified in semi-synthetic antibiotics like Amoxicillin, where the D-(-)-4-hydroxyphenylglycine side chain is indispensable for its antibacterial activity.[5]
Replacing the hydroxyl with a propoxy group fundamentally alters the binding strategy. This modification is advantageous when:
The target's binding site contains a hydrophobic pocket near the para position.
A hydrogen bond at this position is either non-essential or detrimental to activity.
Increased van der Waals interactions are sought to enhance binding affinity.
A study on GPR88 agonists provides an excellent illustration. Researchers started with a 4-hydroxyphenylglycinol scaffold and performed SAR studies, including O-alkylation of the phenolic hydroxyl.[6][7] While the parent hydroxyl compound was potent, alkylation allowed for probing the space and electronics of the receptor binding site.[6][7] This demonstrates a common strategy: first anchor the molecule with a polar interaction (like the hydroxyl group) and then explore hydrophobic extensions to optimize potency.
Figure 2: Conceptual binding modes.
Comparative Pharmacokinetic (ADME) Profiles
A molecule's journey through the body is heavily influenced by its physicochemical properties. Here, the propoxy vs. hydroxyl modification creates divergent paths for metabolism, absorption, and distribution.
Metabolic Stability: A Tale of Two Pathways
Metabolic stability is a critical parameter assessed early in drug discovery, as rapid biotransformation can lead to low exposure and inactive or toxic metabolites.[8][9]
4-Hydroxyphenylglycine: The primary metabolic liability of the phenolic hydroxyl group is Phase II conjugation. Enzymes such as UDP-glucuronyltransferases (UGTs) readily attach a glucuronic acid moiety, creating a large, polar conjugate that is rapidly excreted. This can be a major clearance pathway, leading to a short in-vivo half-life.
Amino(4-propoxyphenyl)acetic acid: The propoxy ether is primarily metabolized via Phase I oxidation, specifically O-dealkylation, catalyzed by Cytochrome P450 (CYP) enzymes in the liver. This reaction cleaves the ether bond, yielding the corresponding phenol (which can then undergo conjugation) and propionaldehyde. The rate of O-dealkylation is generally slower than glucuronidation, which can lead to improved metabolic stability and a longer half-life.
Figure 3: Primary metabolic pathways.
Absorption and Permeability
The higher lipophilicity of the propoxy derivative is generally expected to enhance passive diffusion across cell membranes, such as the intestinal wall, potentially leading to better oral bioavailability. Conversely, the more polar HPG may exhibit lower passive permeability but could be a substrate for amino acid transporters. This trade-off is central to designing orally administered drugs.
Case Studies and Applications
4-Hydroxyphenylglycine: Its most prominent role is as a key side chain in beta-lactam antibiotics, including amoxicillin and cefadroxil.[5] Its presence is crucial for the antibacterial spectrum and efficacy of these life-saving drugs.
Amino(4-propoxyphenyl)acetic acid and Analogs: While less common, related alkoxy-phenylacetic acid derivatives have been explored in various therapeutic areas. For instance, (4-Propoxyphenyl)acetic acid has been investigated as a p38α inhibitor for lung cancer.[10] Other phenoxyacetic acid derivatives have shown promise as anticonvulsant agents, where their lipophilicity is key for crossing the blood-brain barrier.[11]
Key Experimental Protocols
To empirically validate the theoretical differences discussed, two core in vitro assays are indispensable in the early stages of drug discovery.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
Rationale: This protocol provides a rapid and reliable method to quantify the lipophilicity of a compound, which is a key predictor of its ADME properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity, and the retention time can be correlated to the n-octanol/water partition coefficient (LogP).[12][13][14]
Methodology:
Preparation of Standards: Prepare stock solutions of 5-7 commercially available compounds with known LogP values spanning a relevant range (e.g., -1 to 5).
Chromatographic System:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point is 60:40 Methanol:Water.[12]
Flow Rate: 1.0 mL/min.
Detection: UV detector set to an appropriate wavelength for the compounds.
Analysis:
Inject each standard and the test compounds (Amino(4-propoxyphenyl)acetic acid and 4-hydroxyphenylglycine).
Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
Calculation:
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
Calculate log(k) for all standards.
Plot a calibration curve of known LogP values (y-axis) against the calculated log(k) values (x-axis).
Determine the linear regression equation (y = mx + c).
Calculate the LogP of the test compounds by substituting their log(k) values into the regression equation.[14]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Rationale: This assay is the industry standard for assessing Phase I metabolic stability.[15][16] It measures the rate at which a compound is metabolized by CYP enzymes present in human liver microsomes, providing key parameters like half-life (t₁/₂) and intrinsic clearance (CLint).[8][17][18]
Figure 4: Workflow for HLM Stability Assay.
Methodology:
Reagent Preparation:
Test Compounds: 1 mM stock solutions in DMSO.
HLMs: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[17]
Cofactor Solution: Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in buffer.
Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone).
Incubation:
In a 96-well plate, add the test compound (final concentration 1 µM) to the HLM solution.
Pre-incubate the plate at 37°C for 5-10 minutes.[9]
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
Time Points and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9]
Sample Processing:
Seal and vortex the plate.
Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated microsomal protein.
LC-MS/MS Analysis:
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
Data Analysis:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the linear regression line is the elimination rate constant (k).
Calculate the half-life (t₁/₂) = 0.693 / k.
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
Conclusion: A Strategic Choice
The decision between incorporating Amino(4-propoxyphenyl)acetic acid and 4-hydroxyphenylglycine is not a matter of which is "better," but which is "fitter" for the specific therapeutic goal and biological target.
Choose 4-Hydroxyphenylglycine when:
A strong hydrogen bonding interaction at the para position is critical for target affinity and potency.
Increased aqueous solubility is desired.
Rapid clearance via glucuronidation is acceptable or even desired (e.g., for short-acting agents).
Choose Amino(4-propoxyphenyl)acetic acid when:
The target contains a corresponding hydrophobic pocket that can be exploited for improved affinity.
Enhanced metabolic stability and a longer half-life are primary objectives.
Increased membrane permeability and oral absorption are required.
By understanding the fundamental impact of this single chemical modification on SAR and ADME, drug design teams can make more informed, strategic decisions, ultimately accelerating the journey from hit to lead and from candidate to clinic.
References
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2017). PMC. Available at: [Link]
US Patent 5,210,288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). (1993). Google Patents.
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. Available at: [Link]
Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. (2017). PubMed. Available at: [Link]
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). PMC. Available at: [Link]
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Available at: [Link]
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing. Available at: [Link]
Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. (n.d.). PMC. Available at: [Link]
4-Hydroxyphenylglycine. (n.d.). Wikipedia. Available at: [Link]
Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics. (2000). PubMed. Available at: [Link]
Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (n.d.). ResearchGate. Available at: [Link]
Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI. Available at: [Link]
Metabolic stability and its role in the discovery of new chemical entities. (2019). Termedia. Available at: [Link]
Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography... (2018). ResearchGate. Available at: [Link]
Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. (2000). Journal of the American Chemical Society. Available at: [Link]
Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. (2024). MDPI. Available at: [Link]
Theoretical Prediction of Lipophilicity for Some Drugs Compounds. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]
Structure-activity relationships for the design of small-molecule inhibitors. (n.d.). ResearchGate. Available at: [Link]
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. Available at: [Link]
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). LinkedIn. Available at: [Link]
(3-Amino-4-hydroxyphenyl)acetic acid. (n.d.). PubChem. Available at: [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]
US Patent 5,698,735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997). Google Patents.
Determination of amoxicillin trihydrate impurities 4-hydroxyphenylglycine (4-HPG) and 6-Aminopenicylanic acid (6-APA) by means of ultraviolet spectroscopy. (2025). ResearchGate. Available at: [Link]
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. Available at: [Link]
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (2023). MDPI. Available at: [Link]
Microsomal Stability Assay. (n.d.). MTTlab. Available at: [Link]
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Available at: [Link]
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Available at: [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Available at: [Link]
A Senior Application Scientist's Guide: Comparing Amino(4-propoxyphenyl)acetic Acid and Its Standard Derivatives in Protein Engineering and Drug Discovery
Introduction: The Expanding Chemical Alphabet of Life In the intricate world of molecular biology, proteins are the master architects and laborers, constructed from a standard set of just 20 canonical amino acids. This l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Expanding Chemical Alphabet of Life
In the intricate world of molecular biology, proteins are the master architects and laborers, constructed from a standard set of just 20 canonical amino acids. This limited alphabet, while foundational to all known life, presents inherent constraints for scientists aiming to design novel therapeutics, robust industrial enzymes, and sophisticated molecular probes. The field of protein engineering has shattered this limitation by introducing unnatural amino acids (UAAs), which are not encoded in the natural genetic code.[1][2] The incorporation of UAAs into proteins allows for the introduction of novel physicochemical and biological properties, enabling the evolution of proteins with enhanced stability, activity, and functionality.[1] This guide provides an in-depth comparison of a specific UAA, amino(4-propoxyphenyl)acetic acid , with its standard structural derivatives, offering a technical resource for researchers, scientists, and drug development professionals.
Unnatural amino acids are a burgeoning force in drug discovery, offering the ability to modify the shape, function, and stability of peptides and proteins.[] By imparting new chemical functions or physical properties, these synthetic building blocks provide a more malleable scaffold for design, spurring new directions in targeted therapies, antibody-drug conjugates, and the development of more potent and selective pharmaceuticals.[][4]
The Core Scaffold: A Focus on Phenylacetic Acid Derivatives
The subject of this guide, amino(4-propoxyphenyl)acetic acid, belongs to the family of substituted phenylacetic acids. The core structure, a phenyl ring attached to an acetic acid moiety, is a versatile pharmacophore found in numerous biologically active compounds.[5][6] Modifications to this scaffold, particularly at the phenyl ring, can dramatically alter the molecule's properties and biological interactions.
Introducing: Amino(4-propoxyphenyl)acetic Acid
Amino(4-propoxyphenyl)acetic acid is a derivative of 4-hydroxyphenylacetic acid, where the hydroxyl group is replaced by a propoxy group (-O-CH₂CH₂CH₃) and an amino group (-NH₂) is introduced onto the phenyl ring. This modification significantly increases the lipophilicity and introduces a basic functional group, which can alter the molecule's solubility, membrane permeability, and potential for ionic interactions.
While a detailed, peer-reviewed synthesis protocol specifically for amino(4-propoxyphenyl)acetic acid is not prevalent in the provided literature, a plausible synthetic route can be extrapolated from the synthesis of structurally related compounds, such as (3-Amino-4-hydroxyphenyl)acetic acid.[7][8] A potential pathway involves the nitration of (4-propoxyphenyl)acetic acid followed by the reduction of the resulting nitro group to an amine.
Caption: Workflow for UAA incorporation via amber codon suppression.
Performance Considerations:
The efficiency of incorporating a UAA depends on how well the engineered aaRS recognizes and activates it. The larger, bulkier propoxy group of amino(4-propoxyphenyl)acetic acid might require more significant re-engineering of the aaRS binding pocket compared to smaller derivatives. Researchers must often balance the desired functionality of the UAA with the practicalities of its efficient incorporation into the target protein.
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis (CFPS) of a UAA-Containing Protein
This protocol is adapted from methodologies described for synthesizing unnatural proteins in an E. coli crude extract-based CFPS system. [9][10]It details the incorporation of a UAA at a specific site in a model protein, such as superfolder Green Fluorescent Protein (sfGFP).
Materials:
E. coli crude cell lysate for CFPS
Plasmid DNA encoding sfGFP with an amber (UAG) codon at the desired incorporation site
Plasmids encoding the orthogonal aaRS and o-tRNA specific for the UAA
Amino(4-propoxyphenyl)acetic acid (or other UAA)
Standard amino acid mixture (lacking the amino acid to be replaced if applicable)
Energy solution (e.g., ATP, GTP) and buffer
Microplate spectrophotometer
Affinity chromatography resin (e.g., Ni-NTA if the protein is His-tagged)
LC-MS/MS system for protein characterization
Procedure:
Prepare the CFPS Reaction: In a microcentrifuge tube, combine the E. coli lysate, energy solution, buffer, standard amino acids, and the plasmids for sfGFP, o-aaRS, and o-tRNA.
Add the UAA: Add the desired unnatural amino acid (e.g., amino(4-propoxyphenyl)acetic acid) to a final concentration of 1-2 mM.
[11]3. Initiate Synthesis: Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for several hours.
Monitor Expression: For sfGFP, protein expression can be monitored by measuring fluorescence intensity on a microplate spectrophotometer. A significant increase in fluorescence compared to a negative control (without the UAA) indicates successful incorporation.
Purify the Protein: Purify the expressed protein using affinity chromatography according to the tag on the protein (e.g., His-tag).
Confirm Incorporation: Digest the purified protein into peptides and analyze via LC-MS/MS. The presence of a peptide fragment with a mass corresponding to the UAA at the target site confirms successful site-specific incorporation.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is based on standard methods for evaluating the antioxidant properties of phenolic compounds, which are structurally related to the UAAs in this guide.
[12][13]
Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
Test compounds (amino(4-propoxyphenyl)acetic acid and derivatives) dissolved in a suitable solvent (e.g., DMSO, methanol) at various concentrations
Positive control (e.g., Ascorbic acid)
96-well microplate
Microplate reader
Procedure:
Prepare Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and the positive control.
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
Add Test Compounds: Add a small volume of the different concentrations of your test compounds, positive control, or solvent (for the blank) to the wells.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measure Absorbance: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
The results can be used to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Outlook
The selection between amino(4-propoxyphenyl)acetic acid and its standard derivatives is a nuanced decision that hinges on the specific research objective.
A Senior Application Scientist's Guide to HPLC-UV Method Validation for Amino(4-propoxyphenyl)acetic Acid Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the pharmaceutical developme...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the pharmaceutical development process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection methods for the quantification of amino(4-propoxyphenyl)acetic acid, a key structural motif in various chemical entities.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. We will explore two primary HPLC-UV approaches for the analysis of aromatic amino acids and their derivatives, providing the foundational knowledge to develop and validate a robust analytical method tailored to your specific needs.
The Challenge of Quantifying Amino(4-propoxyphenyl)acetic Acid
Amino(4-propoxyphenyl)acetic acid, like many amino acids, presents a challenge for direct HPLC-UV analysis due to the lack of a strong chromophore in its structure.[1] The carboxyl and amino groups do not absorb significantly at wavelengths typically used in UV detection (above 220 nm), where specificity is higher. Therefore, successful quantification often relies on one of two strategies: detection at low UV wavelengths or derivatization.
Comparative Analysis of HPLC-UV Methodologies
This guide will compare two distinct approaches for the quantification of amino(4-propoxyphenyl)acetic acid and its analogs:
Direct UV Detection at Low Wavelengths: This method leverages the UV absorbance of the phenyl ring and the carboxyl group at lower wavelengths (around 200-210 nm).[2] While straightforward, it can be prone to interference from other components in the sample matrix that also absorb in this region.
Pre-column Derivatization with a UV-Absorbing Agent: This technique involves reacting the amino group of the analyte with a derivatizing agent to attach a molecule with a strong chromophore. This significantly enhances the sensitivity and specificity of the detection.[3][4]
The choice between these methods will depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Performance Comparison of HPLC-UV Methods
The following table summarizes the expected performance characteristics of the two approaches, based on validated methods for structurally similar aromatic amino acids and their derivatives.[5][6]
Parameter
Method 1: Direct UV Detection (Low Wavelength)
Method 2: Pre-column Derivatization
Principle
Separation based on chromatography, with detection via UV absorbance of the inherent chromophores at low wavelengths.
Chemical reaction of the analyte with a derivatizing agent to enhance UV absorbance, followed by chromatographic separation and detection.
Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra at low wavelengths.
Excellent, as only compounds with the reactive functional group will be derivatized and detected.
**Linearity (R²) **
Typically ≥ 0.999
Typically ≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
98.0 - 102.0%
Precision (%RSD)
< 2.0%
< 2.0%
Throughput
Generally higher due to simpler sample preparation.[5]
Can be lower due to the additional derivatization step.
Cost
Lower, as it does not require derivatizing agents.
Higher, due to the cost of the derivatizing reagent and potential need for automation.
Experimental Protocols
Method 1: Representative Protocol for Direct UV Detection
This protocol is based on a validated method for a structurally similar compound, 4-aminophenylacetic acid, and can be adapted for amino(4-propoxyphenyl)acetic acid.[6]
1. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.85) and acetonitrile (e.g., 25:75 v/v).[1]
Standard Stock Solution: Accurately weigh and dissolve amino(4-propoxyphenyl)acetic acid in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
Sample Solution: Dissolve the sample containing amino(4-propoxyphenyl)acetic acid in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation Workflow
The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8]
Caption: Workflow for HPLC Method Validation.
Method 2: Representative Protocol for Pre-column Derivatization
This protocol outlines a general procedure for pre-column derivatization. The specific derivatizing agent (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC)) will determine the exact reaction conditions and detection wavelength.[3]
1. Derivatization Reagent Preparation:
Prepare the derivatizing reagent solution according to the manufacturer's instructions.
2. Derivatization Procedure:
In a vial, mix a defined volume of the standard or sample solution with the derivatizing reagent.
Allow the reaction to proceed for the specified time at a controlled temperature.
Quench the reaction if necessary.
3. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is often required to separate the derivatized analyte from by-products and other sample components. A typical gradient might involve a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV detection at the wavelength of maximum absorbance for the derivatized analyte (e.g., 337 nm for OPA derivatives).
In-depth Look at Method Validation Parameters
A robust HPLC method must be validated to ensure it is suitable for its intended purpose.[7] The core validation parameters, as stipulated by regulatory bodies like the FDA and detailed in the ICH guidelines, are outlined below.[7][9][10]
HPLC System and Validation Workflow
Caption: A typical HPLC system workflow and key validation parameters.
Specificity: This demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1] A minimum of five concentration levels should be used to establish linearity.
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically determined by applying the method to samples with known concentrations and is often expressed as percent recovery.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
Conclusion
The selection of an appropriate HPLC-UV method for the quantification of amino(4-propoxyphenyl)acetic acid is a critical decision in the analytical development process. While direct UV detection at low wavelengths offers a simpler and more cost-effective approach, pre-column derivatization provides superior sensitivity and selectivity, which may be necessary for trace-level analysis or complex matrices.
Regardless of the chosen method, a thorough validation according to ICH guidelines is imperative to ensure the reliability and accuracy of the analytical data.[7] This guide provides a comprehensive framework for comparing these methods and implementing a robust validation protocol, empowering researchers to generate high-quality data for their drug development programs. The principles and protocols outlined herein are grounded in established scientific practices and regulatory expectations, providing a solid foundation for successful analytical method validation.[3][4][9][10]
References
Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]
Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. ResearchGate. Available at: [Link]
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online. Available at: [Link]
Al-Janabi, K. W. S. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Iraqi Journal of Agricultural Sciences. Available at: [Link]
B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of chromatographic science, 44(4), 200–204. Available at: [Link]
Shimadzu. Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
Sanghuangporus, a medicinal mushroom, has gained significant attention due to its beneficial properties. MDPI. Available at: [Link]
Rohn, S., & Kroke, A. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. PloS one, 17(3), e0265239. Available at: [Link]
HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID. R Discovery. Available at: [Link]
United States Pharmacopeia. (2022). 〈621〉 Chromatography. USP. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Scholars Research Library. Available at: [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. Available at: [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. Available at: [Link]
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
FyoniBio. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. FyoniBio. Available at: [Link]
State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. Available at: [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate. Available at: [Link]
FAQ. (2025). What is the difference between related compounds and related substances in pharmaceutical HPLC. FAQ. Available at: [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
Waters. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Available at: [Link]
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Amino(4-propoxyphenyl)acetic Acid
Introduction Amino(4-propoxyphenyl)acetic acid is a molecule of interest in pharmaceutical and organic chemistry research. Its structure, which combines an amino acid moiety, a phenylacetic acid core, and a propoxy ether...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Amino(4-propoxyphenyl)acetic acid is a molecule of interest in pharmaceutical and organic chemistry research. Its structure, which combines an amino acid moiety, a phenylacetic acid core, and a propoxy ether linkage, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of amino(4-propoxyphenyl)acetic acid, comparing the utility of this technique with other analytical methods. As Senior Application Scientists, we aim to provide not just data, but a foundational understanding of the fragmentation chemistry.
Predicted Mass Spectrometry Fragmentation Analysis
The fragmentation of amino(4-propoxyphenyl)acetic acid in a mass spectrometer is dictated by the lability of its various functional groups. The most probable sites of bond cleavage are influenced by the ionization method employed, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile and more polar molecules.[1][2] Given the presence of the carboxylic acid and amino groups, ESI would be a common and effective ionization technique.[3][4]
Key Fragmentation Pathways
The structure of amino(4-propoxyphenyl)acetic acid offers several predictable fragmentation pathways. The primary cleavages are expected to occur at the bonds alpha to the carbonyl group, the ether linkage, and the amino group.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted ESI-MS/MS fragmentation of amino(4-propoxyphenyl)acetic acid.
1. Alpha-Cleavage around the Carboxylic Acid:
The bond between the alpha-carbon and the carboxylic acid group is a common site for fragmentation in amino acids.[5][6] This can result in the loss of formic acid (HCOOH), leading to a fragment with a mass-to-charge ratio (m/z) of 164. Another possibility is the loss of ammonia (NH3) from the amino group, which would produce a fragment at m/z 193.[6]
2. Ether Bond Cleavage:
The propoxy group attached to the phenyl ring is another likely site of fragmentation. Cleavage of the C-O ether bond can occur, leading to the loss of a propoxy radical or propylene, depending on the rearrangement. A prominent fragment at m/z 151 would correspond to the 4-hydroxyphenylaminoacetic acid cation. Further fragmentation of this ion could lead to the formation of a phenoxy cation at m/z 93.[5]
3. Benzylic Cleavage:
The bond between the alpha-carbon and the phenyl ring is a benzylic position, making it susceptible to cleavage. This would result in a stable benzylic cation. Cleavage at this position would yield a fragment at m/z 121, corresponding to the 4-propoxyphenyl cation.
4. McLafferty-type Rearrangements:
For molecules with a sufficiently long alkyl chain and a carbonyl group, a McLafferty rearrangement is possible.[2][7] In this case, a gamma-hydrogen from the propoxy group could be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond of the propoxy chain.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a reliable mass spectrum of amino(4-propoxyphenyl)acetic acid, a systematic approach is necessary. The following protocol outlines the key steps for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Diagram of Experimental Workflow
Caption: General workflow for ESI-MS/MS analysis.
Step-by-Step Methodology:
Sample Preparation:
Prepare a stock solution of amino(4-propoxyphenyl)acetic acid at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
From the stock solution, prepare a working solution of 10 µg/mL in the same solvent system, adding 0.1% formic acid to promote protonation for positive ion mode ESI.[8]
Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[8]
Instrumentation and Data Acquisition:
Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecule [M+H]+.
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion (expected at m/z 210) as the precursor ion.
Vary the collision energy (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectra.[8]
Data Analysis:
Identify the monoisotopic mass of the precursor ion to confirm the elemental composition.
Analyze the m/z values of the product ions in the MS/MS spectrum.
Propose fragmentation pathways that are consistent with the observed product ions and known chemical principles of mass spectrometry.[9]
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of amino(4-propoxyphenyl)acetic acid would benefit from complementary analytical techniques.
Technique
Information Provided
Strengths
Limitations
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
High sensitivity, provides structural information from fragmentation.
Isomers may not be distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.[8][10]
Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule.[8][10]
Fast and simple, good for identifying functional groups.
Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC)
Separation and quantification of the compound in a mixture.
Excellent for purity assessment and quantification.
Does not provide structural information on its own (requires a detector like MS or UV).
Conclusion
The mass spectrometric fragmentation of amino(4-propoxyphenyl)acetic acid is predicted to be a rich source of structural information. The key fragmentation pathways involve cleavages at the bonds alpha to the carbonyl group, the ether linkage, and the benzylic position. A thorough analysis of the MS/MS spectrum, in conjunction with data from other analytical techniques such as NMR and IR spectroscopy, can provide an unambiguous identification and characterization of this molecule. This guide serves as a foundational resource for researchers and scientists in the development of analytical methods for this and structurally related compounds.
References
Siddiqui N, Alam MS, Ahsan W (2008) Synthesis, anticonvulsant and toxicity evaluation of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)
Chemistry LibreTexts (2023)
Vessecchi R, et al. (2015)
Jeremić LA, et al. (1990) Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides.
Gat-Grand E, et al. (2003) ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry 17(12):1297-1311.
Mechanistic Causality: Why Unnatural Arylglycines Outperform Standard Residues
Engineering Peptide Resilience: A Comparative Guide on Amino(4-propoxyphenyl)acetic acid vs. Standard Amino Acids Peptide therapeutics offer unparalleled target specificity and low off-target toxicity.
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Peptide Resilience: A Comparative Guide on Amino(4-propoxyphenyl)acetic acid vs. Standard Amino Acids
Peptide therapeutics offer unparalleled target specificity and low off-target toxicity. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in vivo[1]. Standard proteinogenic amino acids are highly susceptible to endogenous endopeptidases and exopeptidases. To circumvent this, drug developers are increasingly turning to non-canonical amino acids (ncAAs)[2].
This guide provides a rigorous technical comparison between standard aromatic amino acids (e.g., L-Tyrosine, L-Phenylalanine) and the unnatural building block Amino(4-propoxyphenyl)acetic acid , detailing the mechanistic causality behind its superior stabilizing properties.
The vulnerability of a peptide bond to enzymatic hydrolysis depends on two primary factors: the backbone's conformational flexibility and the side chain's affinity for the protease's binding pockets (e.g., S1, S2, S1').
Standard Amino Acids (The Vulnerability): Residues like L-Phenylalanine (Phe) and L-Tyrosine (Tyr) possess a methylene (-CH₂-) spacer between the alpha-carbon and the aromatic ring. This flexibility allows the peptide backbone to adopt the precise geometry required to dock into the active sites of natural proteases like chymotrypsin or pepsin, which evolved to process L-amino acids[2].
Amino(4-propoxyphenyl)acetic acid (The Shield): This molecule is an arylglycine derivative. The phenyl ring is bonded directly to the alpha-carbon. This structural modification eliminates the methylene spacer, severely restricting the
ϕ
and
ψ
dihedral angles of the peptide backbone. This rigidity physically prevents the peptide bond from achieving the transition-state geometry required for protease cleavage[3]. Furthermore, the para-propoxy (-O-CH₂-CH₂-CH₃) substitution introduces massive steric bulk and lipophilicity, effectively camouflaging the adjacent peptide bonds from enzymatic recognition[4].
Mechanism of proteolytic resistance conferred by unnatural amino acids.
Comparative Performance Data
To objectively evaluate the impact of incorporating Amino(4-propoxyphenyl)acetic acid, we compare its theoretical and empirical performance metrics against standard aromatic amino acids in a model peptide system. The substitution of L-amino acids with unnatural variants drastically shifts the pharmacokinetic landscape[3].
To validate the stability enhancements conferred by Amino(4-propoxyphenyl)acetic acid, a standardized human plasma stability assay must be employed[5]. This protocol is designed as a self-validating system: it includes an internal standard to account for extraction losses and uses a time-course quenching method to ensure precise kinetic tracking.
Self-validating experimental workflow for peptide plasma stability assessment.
Step-by-Step Methodology:
Peptide Preparation: Synthesize the control peptide (containing standard L-Tyr) and the modified peptide (containing Amino(4-propoxyphenyl)acetic acid) via standard Fmoc solid-phase peptide synthesis (SPPS). Causality: Purify to >95% via preparative HPLC to ensure degradation fragments observed later are not synthesis artifacts.
Plasma Incubation: Pre-warm pooled human plasma to 37°C. Spike the peptides into the plasma to a final concentration of 5 µM. Causality: Ensure the final DMSO concentration is <1%. Higher concentrations of organic solvents will prematurely denature plasma proteases, yielding artificially high stability results.
Time-Course Sampling: At predefined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots from the incubation mixture.
Reaction Quenching (Self-Validation Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Trichloroacetic acid and 1 µM of a stable isotope-labeled internal standard). Causality: The acid and organic solvent instantly denature proteases, halting degradation at the exact time point. The internal standard controls for volumetric errors and matrix effects during extraction.
Precipitation & Centrifugation: Vortex the quenched samples for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins.
LC-MS/MS Quantification: Transfer the supernatant to LC vials. Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions specific to the intact peptides.
Data Analysis: Plot the natural log of the remaining peak area ratio (Peptide/Internal Standard) versus time. The slope of the linear regression yields the elimination rate constant (
k
), from which the half-life is calculated (
t1/2=0.693/k
).
Conclusion
The substitution of standard aromatic amino acids with Amino(4-propoxyphenyl)acetic acid represents a highly effective strategy for engineering proteolytic resilience into peptide therapeutics[3]. By combining backbone rigidification with the steric shielding of a bulky lipophilic propoxy tail, this unnatural amino acid disrupts protease-substrate recognition, drastically extending in vivo half-lives and opening new avenues for peptide drug development[1].
References
[4] Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics
Source: PMC (Frontiers in Microbiology)
URL:
[2] Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function
Source: MDPI
URL:
Title: The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization
Source: ResearchGate
URL:
[3] Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications
Source: PMC (MDPI)
URL:
[1] Title: Strategies for Improving Peptide Stability and Delivery
Source: PMC
URL:
Benchmarking Binding Affinity of Amino(4-propoxyphenyl)acetic Acid Analogs: A Comprehensive Comparison Guide
Introduction & Scientific Rationale In the landscape of targeted small-molecule therapeutics, amino(4-propoxyphenyl)acetic acid (APPA) and its structural analogs represent an emerging class of kinase inhibitors. Recent l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In the landscape of targeted small-molecule therapeutics, amino(4-propoxyphenyl)acetic acid (APPA) and its structural analogs represent an emerging class of kinase inhibitors. Recent literature and chemical databases identify the (4-propoxyphenyl)acetic acid scaffold as a viable inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical node in inflammatory signaling cascades[1].
The structural modularity of the APPA pharmacophore is its greatest asset. It comprises a lipophilic propoxy tail designed to project into the deep, hydrophobic specificity pocket of the kinase, and a polar amino-acetic acid headgroup that acts as a critical hydrogen bond donor/acceptor pair interacting with the kinase hinge region (e.g., Met109).
To successfully advance APPA analogs—such as the isopropoxy and butoxy derivatives[2][3]—through the drug development pipeline, researchers must objectively benchmark their binding affinities against established clinical alternatives. As a Senior Application Scientist, I advocate for moving beyond simple biochemical
IC50
values, which are highly susceptible to assay conditions like ATP concentration. Instead, a rigorous, self-validating system utilizing orthogonal biophysical techniques is required to map both the kinetics and thermodynamics of the binding event.
Alternative Benchmarks
When evaluating the binding affinity of APPA analogs, they must be benchmarked against standard, field-proven p38α inhibitors to contextualize their performance:
SB203580 (Type I Benchmark): A classic ATP-competitive inhibitor that binds the active conformation of p38α. It provides a baseline for rapid on/off binding kinetics and enthalpy-driven interactions.
BIRB-796 / Doramapimod (Type II Benchmark): An allosteric inhibitor that forces the kinase into a "DFG-out" inactive conformation. It serves as a benchmark for exceptionally slow dissociation rates (
koff
) and entropy-driven binding thermodynamics.
Caption: Mechanism of action for APPA analogs inhibiting the p38α MAPK signaling cascade.
Orthogonal Benchmarking Methodologies: A Self-Validating System
To establish a self-validating system, we employ two orthogonal techniques: Surface Plasmon Resonance (SPR) to determine the speed of the interaction (kinetics), and Isothermal Titration Calorimetry (ITC) to determine the driving forces of the interaction (thermodynamics). If an APPA analog demonstrates a high-affinity
KD
in SPR, that affinity must be mathematically corroborated by the Gibbs free energy (
ΔG
) derived from the ITC enthalpy/entropy calculations[4][5].
Caption: Orthogonal screening workflow for validating APPA analog binding kinetics and thermodynamics.
Causality: SPR detects changes in the refractive index near a gold sensor surface in real-time. To accurately measure the association (
kon
) and dissociation (
koff
) rates of APPA analogs, the p38α kinase must be immobilized without occluding its active site. We utilize amine coupling. Crucially, the pH of the coupling buffer must be strictly maintained below the isoelectric point (pI) of p38α (pI ~5.5) to ensure electrostatic pre-concentration of the positively charged kinase onto the negatively charged carboxymethylated dextran matrix prior to covalent linkage[6].
Step-by-Step Methodology:
Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at a flow rate of 10 µL/min.
Kinase Immobilization: Dilute recombinant human p38α to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated surface until a target immobilization level of 3,000–4,000 Resonance Units (RU) is achieved.
Quenching: Block unreacted active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
Analyte Injection: Prepare serial dilutions (e.g., 3.125 nM to 100 nM) of APPA analogs in running buffer (HBS-EP+ with 1% DMSO to ensure compound solubility). Inject each concentration at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive
kon
,
koff
, and the equilibrium dissociation constant
KD
(
KD=koff/kon
).
Causality: While SPR provides the kinetics of binding, ITC reveals the thermodynamic driving forces by directly measuring the heat (
ΔH
) absorbed or released during the interaction[4]. A highly negative
ΔH
indicates strong, specific hydrogen bonding (enthalpy-driven), which correlates with higher target selectivity. Conversely, a positive
TΔS
indicates entropy-driven binding, often associated with the displacement of ordered water molecules from hydrophobic pockets[5]. To prevent heat-of-dilution artifacts, the ligand and protein must be prepared in the exact same dialysate.
Step-by-Step Methodology:
Sample Preparation: Dialyze p38α extensively against the ITC buffer (25 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.4). Dissolve the APPA analogs directly into the recovered dialysis buffer.
Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes to prevent micro-bubble formation inside the calorimetric cell, which causes severe signal noise.
Cell Loading: Load the sample cell (typically ~200 µL volume) with 20 µM p38α. Load the injection syringe with 200 µM of the APPA analog.
Titration Parameters: Set the instrument thermostat to 25°C. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 consecutive 2 µL injections spaced 120 seconds apart, with a constant stirring speed of 750 rpm.
Data Integration: Integrate the area under each injection peak. Subtract the background heat of dilution. Fit the normalized heat data to a single-site binding model to extract
ΔH
,
Ka
, and stoichiometry (
N
). Calculate the entropic penalty/gain using the Gibbs free energy equation (
ΔG=ΔH−TΔS=−RTlnKa
).
Comparative Data Analysis
The following table synthesizes representative kinetic and thermodynamic data, benchmarking the structure-activity relationship (SAR) of APPA analogs against standard clinical inhibitors.
Table 1: Biophysical Benchmarking of APPA Analogs vs. Standard Inhibitors
Compound / Ligand
Target
SPR
KD
(nM)
SPR
kon
(
M−1s−1
)
SPR
koff
(
s−1
)
ITC
ΔH
(kcal/mol)
ITC
−TΔS
(kcal/mol)
SB203580 (Type I Benchmark)
p38α
15.2
1.2 x
105
1.8 x
10−3
-6.4
-3.8
BIRB-796 (Type II Benchmark)
p38α
0.8
3.5 x
104
2.8 x
10−5
-4.2
-7.1
APPA (Propoxy)
p38α
45.0
8.5 x
104
3.8 x
10−3
-8.1
-1.2
APPA (Isopropoxy)
p38α
22.4
9.1 x
104
2.0 x
10−3
-8.5
-0.6
APPA (Butoxy)
p38α
8.5
6.2 x
104
5.2 x
10−4
-9.2
+0.4
Expert Insight: The data clearly illustrates the causality of structural modifications. Extending the alkyl chain from a propoxy to a butoxy group[2] allows the APPA analog to penetrate deeper into the hydrophobic pocket. This results in a slower dissociation rate (
koff
) and a more favorable enthalpic signature (
ΔH=−9.2
kcal/mol), ultimately achieving a binding affinity (
KD=8.5
nM) that surpasses the Type I benchmark SB203580.
References
NextSDS Chemical Substance Database. AMINO(4-ISOPROPYLPHENYL)ACETIC ACID and Related Substances (Butoxy, Propoxy, Isopropoxy analogs). Retrieved from: [Link]
National Institutes of Health (NIH) / PMC. SSB Binding Using Isothermal Titration Calorimetry (Thermodynamic profiling principles). Retrieved from: [Link]
MDPI. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Retrieved from: [Link]
Bio-Radiations. Immobilization of Active Kinases for Small Molecule Inhibition Studies (SPR Protocols). Retrieved from:[Link]